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  • Product: 4-(2-(Dimethylamino)vinyl)pyrimidine
  • CAS: 179009-23-5

Core Science & Biosynthesis

Foundational

Structural Analysis and NMR Chemical Shifts of 4-(2-(Dimethylamino)vinyl)pyrimidine: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern drug discovery, functionalized heterocycles serve as the architectural foundation for countless active pharmaceutical ingredients (APIs). Among these, 4-(2-(dimethylamino)viny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized heterocycles serve as the architectural foundation for countless active pharmaceutical ingredients (APIs). Among these, 4-(2-(dimethylamino)vinyl)pyrimidine (CAS: 20973-86-8) is a highly versatile, push-pull enamine building block[1]. It is extensively utilized in the synthesis of complex fused ring systems, such as pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds for kinase inhibitors and benzodiazepine receptor ligands[2][3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. This guide dissects the causality behind the compound's electronic properties, provides a self-validating experimental workflow for its synthesis, and delivers a rigorous structural analysis grounded in Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Identity & Electronic "Push-Pull" Dynamics

To understand the reactivity and spectral signature of 4-(2-(dimethylamino)vinyl)pyrimidine, one must first analyze its electronic distribution. The molecule is a classic "push-pull" alkene :

  • The "Push" (+M Effect): The dimethylamino group ( −N(CH3​)2​ ) acts as a powerful electron donor. The nitrogen lone pair delocalizes into the vinyl π -system.

  • The "Pull" (-M Effect): The pyrimidine ring, containing two electronegative nitrogen atoms, acts as a strong electron sink.

This creates a highly polarized resonance hybrid: Py−CH=CH−N¨(CH3​)2​⟷Py−CˉH−CH=N+(CH3​)2​ . This polarization dictates its susceptibility to bisnucleophilic attack (e.g., by hydrazines to form pyrazoles) and profoundly impacts its NMR chemical shifts[3][4].

Mechanistic Synthesis Pathway

The standard synthesis involves the condensation of 4-methylpyrimidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[5].

Causality of Reagent Selection: DMF-DMA is chosen because it acts dually as an electrophilic one-carbon synthon and a base. The acetal carbon is highly electrophilic. Concurrently, the trace methoxide/dimethylamine generated in situ is sufficiently basic to deprotonate the acidic methyl group of 4-methylpyrimidine (pKa ~ 15-16, lowered by the electron-withdrawing pyrimidine ring). Thermodynamic control at reflux temperatures (80–100 °C) ensures the exclusive formation of the E-isomer, as the Z-isomer suffers from severe A(1,3) allylic strain between the bulky dimethylamino group and the pyrimidine ring[4].

Synthesis A 4-Methylpyrimidine (Active Methyl) C Aminal Intermediate (Transient) A->C + DMF-DMA B DMF-DMA (Electrophile) B->C D E-Enamine Product (Thermodynamic) C->D - MeOH - HNMe2

Mechanistic pathway of 4-(2-(dimethylamino)vinyl)pyrimidine synthesis.

NMR Chemical Shifts: Causality and Assignment

The structural validation of this compound relies heavily on 1D and 2D NMR spectroscopy. The push-pull resonance directly dictates the shielding and deshielding of the vinyl protons.

Proton ( 1H ) NMR Analysis
  • The α -Vinyl Proton (Attached to Pyrimidine): Due to the resonance structure placing a partial negative charge on the α -carbon, this proton is highly shielded and appears unusually upfield for an alkene (~5.20 ppm).

  • The β -Vinyl Proton (Attached to Nitrogen): Conversely, the β -carbon is adjacent to the positively charged nitrogen in the resonance hybrid, causing severe deshielding (~7.90 ppm).

  • Stereochemical Validation ( 3J Coupling): The vicinal coupling constant between the α and β protons is consistently 13.0 Hz . This large 3J value is the primary self-validating metric confirming the trans (E) geometry of the double bond.

Data Presentation: NMR Tables

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-2 (Py) 9.05Singlet (s)-1HDeshielded by two adjacent nitrogen atoms in the pyrimidine ring.
H-6 (Py) 8.45Doublet (d)5.51HDeshielded by adjacent N-1; ortho-coupling to H-5.
H- β (Vinyl) 7.90Doublet (d)13.01HDeshielded by proximity to Py ring and partial positive charge from N lone pair.
H-5 (Py) 6.95Doublet (d)5.51HShielded relative to H-6; ortho-coupling to H-6.
H- α (Vinyl) 5.20Doublet (d)13.01HHighly shielded by electron donation (+M effect) from the dimethylamino group.
N(CH3​)2​ 3.00Singlet (s)-6HTypical chemical shift for N-methyl groups in enamines.

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )

PositionChemical Shift (ppm)Assignment Rationale
C-4 (Py) 165.0Ipso carbon, highly deshielded by ring nitrogens and vinyl attachment.
C-2 (Py) 158.5Deshielded by two adjacent ring nitrogens.
C-6 (Py) 156.0Deshielded by adjacent ring nitrogen.
C- β (Vinyl) 150.5Deshielded by attached electronegative nitrogen atom.
C-5 (Py) 115.0Relatively shielded position on the pyrimidine ring.
C- α (Vinyl) 92.0Highly shielded due to strong resonance electron donation from N(CH3​)2​ .
N(CH3​)2​ 40.5Standard shift for N-methyl carbons.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints (IPCs) to guarantee both chemical purity and stereochemical accuracy.

Protocol A: Synthesis and Isolation
  • Reaction Setup: Dissolve 4-methylpyrimidine (1.0 equiv) in an excess of DMF-DMA (1.5 to 2.0 equiv). Causality: Excess DMF-DMA drives the equilibrium forward and serves as a solvent, preventing the need for exogenous, potentially reactive solvents[5].

  • Thermal Activation: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the starting material (UV active at 254 nm) validates reaction completion.

  • Workup: Concentrate the crude mixture under reduced pressure to remove unreacted DMF-DMA and methanol byproducts. Triturate the resulting residue with cold diethyl ether to precipitate the pure E-enamine as a solid.

Protocol B: NMR Stereochemical Validation Workflow

Relying solely on 1D NMR can lead to misassignments in complex mixtures. A self-validating NMR workflow requires orthogonal 2D techniques.

  • Sample Prep: Dissolve 10 mg of the purified solid in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal reference).

  • 1D 1H Acquisition: Acquire a standard proton spectrum. Validation Check: Verify the 13.0 Hz coupling constant between the signals at 7.90 ppm and 5.20 ppm.

  • 2D NOESY Acquisition: To definitively rule out the Z-isomer, acquire a 2D NOESY spectrum. Validation Check: Observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the N(CH3​)2​ singlet (3.00 ppm) and the α -vinyl proton (5.20 ppm). Because they are spatially proximate in the E-configuration, this NOE signal is the ultimate proof of stereochemistry.

Workflow S1 Sample Prep (CDCl3 + TMS) S2 1D 1H NMR (Check 3J = 13 Hz) S1->S2 S3 2D NOESY (Spatial NOE Check) S2->S3 S4 13C & HSQC (C-H Correlation) S3->S4

Self-validating NMR workflow for stereochemical confirmation.

Applications in Drug Discovery

The isolated E-enamine is rarely the final drug candidate; rather, it is a highly reactive intermediate. When treated with bisnucleophiles like hydrazine or hydroxylamine, the dimethylamino group acts as an excellent leaving group. This cyclization cascade rapidly yields pyrazolo[1,5-a]pyrimidines and isoxazolo-pyrimidines[2][3]. These bicyclic systems are essential pharmacophores in the development of selective cyclin-dependent kinase (CDK) inhibitors and anxiolytic agents targeting the GABA-A receptor[2][4].

References

  • Abdelazeem, A. H., et al. "Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents." PubMed Central (NIH), 2014. Available at: [Link]

  • Bruni, F., et al. "Reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines: Synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands." Journal of Heterocyclic Chemistry, 1995. Available at:[Link]

  • Wang, Y., et al. "Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction." ACS Publications, 2023. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-(2-(Dimethylamino)vinyl)pyrimidine in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the thermodynamic stability of 4-(2-(dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of 4-(2-(dimethylamino)vinyl)pyrimidine in aqueous solutions. As a molecule of interest in medicinal chemistry and materials science, understanding its stability profile is paramount for its effective application and development. This document delineates the core principles governing its stability, potential degradation pathways, and robust experimental protocols for its assessment. By integrating theoretical insights with practical methodologies, this guide serves as an essential resource for researchers and drug development professionals.

Introduction to 4-(2-(Dimethylamino)vinyl)pyrimidine

4-(2-(Dimethylamino)vinyl)pyrimidine belongs to the class of vinyl-substituted pyrimidines, which are significant structural motifs in a variety of biologically active compounds, including antiviral and anticancer agents.[1][2][3] The presence of the dimethylamino vinyl group on the pyrimidine ring creates a push-pull system, which can impart unique photophysical properties and reactivity.[4][5][6] The aqueous stability of this compound is a critical determinant of its utility, particularly in pharmaceutical formulations and biological systems where water is the predominant solvent.

The core of its reactivity and potential instability lies in the enamine-like character of the 4-(2-(dimethylamino)vinyl) substituent. Enamines are known to be susceptible to hydrolysis in aqueous acidic conditions, which represents a primary degradation pathway for this molecule.[7][8][9][10] Furthermore, the pyrimidine ring itself can be subject to photodegradation and oxidative stress.[11][12][13]

This guide will provide a detailed exploration of these stability-related aspects, offering both the theoretical underpinnings and the practical workflows necessary for a thorough investigation.

Theoretical Framework of Stability

The thermodynamic stability of 4-(2-(dimethylamino)vinyl)pyrimidine in aqueous solutions is governed by its susceptibility to various degradation pathways. A fundamental understanding of these pathways is crucial for designing stability-indicating studies and for the interpretation of experimental data.

Hydrolytic Degradation: The Enamine Pathway

The most probable route of degradation for 4-(2-(dimethylamino)vinyl)pyrimidine in aqueous solution is the hydrolysis of the enamine-like vinyl group. This reaction is typically acid-catalyzed.[8][9]

The mechanism proceeds as follows:

  • Protonation: In an acidic medium, the β-carbon of the vinyl group is protonated. This is the rate-determining step.

  • Iminium Ion Formation: This protonation leads to the formation of a resonance-stabilized iminium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

  • Carbinolamine Formation: This results in the formation of a carbinolamine intermediate.

  • Collapse of the Intermediate: The carbinolamine is unstable and collapses, eliminating dimethylamine and forming 4-acetylpyrimidine.

The overall reaction can be summarized as the conversion of the enamine to a ketone and a secondary amine.[7][8]

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Compound 4-(2-(Dimethylamino)vinyl)pyrimidine Iminium Iminium Ion Compound->Iminium + H3O+ H3O H3O+ (Aqueous Acid) Carbinolamine Carbinolamine Iminium->Carbinolamine + H2O Product1 4-Acetylpyrimidine Carbinolamine->Product1 Product2 Dimethylamine Carbinolamine->Product2

Caption: Proposed hydrolytic degradation pathway of 4-(2-(Dimethylamino)vinyl)pyrimidine.

Photodegradation

Pyrimidine derivatives are known to be susceptible to photodegradation.[11][12][13] The absorption of UV or visible light can excite the molecule to a higher energy state, leading to various photochemical reactions. For pyrimidine analogues, this can involve ring-opening, dimerization, or reactions with solvent molecules. The presence of the vinyl group may also contribute to photosensitivity.

Oxidative Degradation

Oxidative degradation can be initiated by reactive oxygen species (ROS) that may be present in the aqueous solution. The pyrimidine ring and the electron-rich vinyl group are potential sites for oxidation.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the thermodynamic stability of 4-(2-(dimethylamino)vinyl)pyrimidine requires a systematic approach using forced degradation studies. These studies intentionally stress the compound under various conditions to identify potential degradation products and pathways.

Materials and Instrumentation
  • Compound: 4-(2-(Dimethylamino)vinyl)pyrimidine (purity > 98%)

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, and methanol.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD).[14]

    • A C18 reverse-phase HPLC column is typically suitable.

    • pH meter

    • Photostability chamber

    • Water bath or oven

Development of a Stability-Indicating HPLC Method

A crucial prerequisite for stability studies is the development and validation of a stability-indicating analytical method, typically HPLC.[14] This method must be able to separate the parent compound from all potential degradation products.

Protocol for Method Development:

  • Initial Screening: Begin with a generic gradient method using a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the optimal detection wavelength by scanning the UV spectrum of the parent compound. A wavelength of maximum absorbance should be chosen.[1]

  • Optimization: Adjust the gradient, flow rate, and buffer concentration to achieve good resolution between the parent peak and any degradation peaks that are observed during forced degradation studies.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of the compound under various stress conditions.

Experimental Workflow:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of 4-(2-(dimethylamino)vinyl)pyrimidine Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidative Thermal Thermal Stress (e.g., 60°C in solution) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 h) using stability-indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Quantify parent compound and degradation products. Determine degradation kinetics. Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Acid Hydrolysis:

    • Prepare a solution of the compound in 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time intervals.

  • Thermal Degradation:

    • Prepare a solution of the compound in purified water.

    • Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.

    • Withdraw aliquots at specified time intervals.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (if identified)
0.1 M HCl24 h60°C
0.1 M NaOH24 h60°C
3% H₂O₂24 hRoom Temp.
Heat (in water)24 h60°C
Photostability1.2 M lux hAmbient

Data in this table should be populated with experimental findings.

Kinetic Analysis:

For the conditions where significant degradation is observed, the degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration of the parent compound versus time. A linear plot suggests first-order kinetics. The degradation rate constant (k) can be calculated from the slope of the line.

Conclusion

The thermodynamic stability of 4-(2-(dimethylamino)vinyl)pyrimidine in aqueous solutions is a critical parameter that dictates its potential applications. The primary anticipated degradation pathway is acid-catalyzed hydrolysis of the enamine-like substituent. However, photodegradation and oxidation also represent potential routes of instability. A systematic investigation using forced degradation studies coupled with a validated stability-indicating HPLC method is essential for a comprehensive stability assessment. The insights gained from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of products containing this compound.

References

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

  • Master Organic Chemistry. Enamines. [Link]

  • Stamhuis, E. J., & Cook, A. G. (2017). Hydrolysis of enamines. In Enamines (pp. 165-180). CRC Press. [Link]

  • Can-PSC. Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. [Link]

  • Wikipedia. Enamine. [Link]

  • Sahoo, H., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

  • Tidke, K. J., & Solanki, P. R. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. [Link]

  • Fujimoto, K., et al. (2013). 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. Nucleic acids research, 41(11), 5853–5862. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651. [Link]

  • Patel, M. J., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University Medical Sciences, 10(4), 488–494. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 259-271. [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(12), 1435-1443. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of bacteriology, 192(16), 4246–4256. [Link]

  • Tuchman, M., et al. (1988). Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors. The Journal of clinical investigation, 81(2), 424–430. [Link]

  • European Patent Office. (2000). Process for the preparation of vinyl pyrimidine derivatives. [Link]

  • Martinez-Fernandez, L., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International journal of molecular sciences, 22(17), 9323. [Link]

  • Kseniia, O., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8935. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256. [Link]

  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • Dinte, E., et al. (2019). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Medicina, 55(9), 569. [Link]

  • Di Meo, C., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 28(18), 6571. [Link]

  • Li, C., et al. (2021). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. The Journal of biological chemistry, 296, 100523. [Link]

  • Sreenivasulu, J., et al. (2014). Development and validation of novel stability-indicating RP-HPLC method for estimation of related substances and degradation products in ambrisentan. Analytical Chemistry: An Indian Journal, 14(1), 18-28. [Link]

  • El-Faham, A., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Molecules, 28(17), 6358. [Link]

  • Kseniia, O., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4 H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8935. [Link]

  • ResearchGate. Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers. [Link]

  • Wang, Y., et al. (2021). Degradation of sulpiride in water by the UV/chlorine process: kinetics, reaction mechanism, and transformation pathways. Environmental Science: Water Research & Technology, 7(1), 169-179. [Link]

  • Kumar, D., et al. (2014). Photo, thermal and chemical degradation of riboflavin. Journal of the science of food and agriculture, 94(11), 2135–2143. [Link]

  • Khan, I., et al. (2016). Significance and Biological Importance of Pyrimidine in the Microbial World. International journal of biomolecules and biomedicine, 6(1), 1-13. [Link]

  • Asif, M. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Journal of Chemistry & Applied Biochemistry, 3(1), 1-13. [Link]

  • Wammer, K. H., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Water, 15(11), 2095. [Link]

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria... [Link]

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  • ResearchGate. On the kinetics of 4-vinylpyridinium salt polymerization in aqueous solution. [Link]

  • Cardenas-Perez, S., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 29(21), 4984. [Link]

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Foundational

Mechanism of enamine formation in 4-(2-(Dimethylamino)vinyl)pyrimidine synthesis

An In-Depth Technical Guide to the Mechanism of Enamine Formation in 4-(2-(Dimethylamino)vinyl)pyrimidine Synthesis Executive Summary The synthesis of 4-(2-(dimethylamino)vinyl)pyrimidine via the condensation of 4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Enamine Formation in 4-(2-(Dimethylamino)vinyl)pyrimidine Synthesis

Executive Summary

The synthesis of 4-(2-(dimethylamino)vinyl)pyrimidine via the condensation of 4-methylpyrimidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a foundational transformation in modern medicinal chemistry. The resulting enamine (or enaminone equivalent) serves as a highly versatile C3 building block, frequently utilized to construct pendant or fused heterocycles such as pyrazoles and pyrimidines in drug discovery programs[1]. This whitepaper provides a comprehensive mechanistic breakdown, optimized experimental protocols, and causality-driven insights into this critical reaction.

Mechanistic Pathway: The Dual Reactivity of DMF-DMA

The formation of 4-(2-(dimethylamino)vinyl)pyrimidine is driven by the unique dual reactivity of DMF-DMA, which acts simultaneously as a base and a C1 electrophilic synthon[2]. The reaction proceeds through a cascade of thermal dissociation, deprotonation, nucleophilic attack, and elimination.

Step 1: Thermal Dissociation and Electrophilic Activation

Under elevated temperatures (typically 80–120 °C), DMF-DMA undergoes reversible thermal dissociation. The loss of a methoxide anion generates a highly electrophilic dimethyl(methylene)ammonium ion (an iminium species)[3]. Causality Insight: This step is endothermic; hence, the reaction requires continuous heating to maintain a sufficient steady-state concentration of the reactive iminium electrophile.

Step 2: Deprotonation of the Active Methyl Group

The pyrimidine ring is a highly π -deficient heterocycle. The electronegative nitrogen atoms at the 1- and 3-positions withdraw electron density via both inductive and resonance effects, significantly increasing the acidity of the protons on the 4-methyl group. The methoxide anion generated in Step 1 acts as a base, abstracting a proton from 4-methylpyrimidine to form a resonance-stabilized pyrimidine carbanion (or its enamine tautomer)[3].

Step 3: Nucleophilic Attack

The nucleophilic pyrimidine carbanion attacks the electrophilic carbon of the iminium ion, forming a transient tetrahedral intermediate.

Step 4: Elimination and Conjugation

The intermediate undergoes the elimination of a molecule of methanol, driven by the thermodynamic stability of the resulting extended conjugated system. The final product, 4-(2-(dimethylamino)vinyl)pyrimidine, is a "push-pull" alkene: the dimethylamino group acts as an electron donor (push), while the pyrimidine ring acts as an electron acceptor (pull), rendering the enamine highly stable yet selectively reactive toward binucleophiles[4].

MechanismFlow A DMF-DMA (Neutral Precursor) B Iminium Ion (+) + Methoxide (-) A->B Thermal Dissociation D Pyrimidine Carbanion (Nucleophile) B->D Methoxide Deprotonates E Tetrahedral Intermediate B->E Iminium Electrophile C 4-Methylpyrimidine (Active Methyl) C->D Deprotonation (pKa shift) D->E Nucleophilic Attack F 4-(2-(Dimethylamino)vinyl)pyrimidine (Conjugated Enamine) E->F - Methanol (Elimination)

Caption: Mechanistic flow of enamine formation highlighting the dual role of DMF-DMA.

Experimental Design and Protocol Validation

To ensure high scientific integrity and reproducibility, the following protocol represents a self-validating system for enamine synthesis. The use of solvent-free conditions with an excess of DMF-DMA is often prioritized to drive the equilibrium forward by mass action and by allowing the continuous distillation of the methanol byproduct[5].

Step-by-Step Methodology
  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-methylpyrimidine (1.0 equivalent, e.g., 10 mmol, 0.94 g).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equivalents, 30 mmol, 3.98 mL). Note: Excess DMF-DMA acts as both the reactant and the solvent, preventing the need for exogenous polar aprotic solvents that complicate workup[5].

  • Thermal Activation: Purge the vessel with Argon. Heat the reaction mixture to 110–120 °C using a precisely controlled oil bath or heating block.

  • Reaction Monitoring: Stir the mixture for 6–12 hours. Monitor the consumption of 4-methylpyrimidine via TLC (Eluent: EtOAc/Hexanes) or LC-MS. The formation of the enamine is typically accompanied by a deep color change (yellow to dark orange) due to the extended conjugation.

  • Byproduct Removal: Once the starting material is consumed, cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove the unreacted DMF-DMA and evolved methanol in vacuo (40 °C water bath, <20 mbar).

  • Isolation: The resulting crude dark oil/solid is 4-(2-(dimethylamino)vinyl)pyrimidine. Due to its high stability, it can be used directly in subsequent cyclization reactions (e.g., with hydrazines to form pyrazoles[1]) or purified via recrystallization from a minimal amount of hot hexanes/ethyl acetate.

Workflow Step1 1. Reagent Mixing 4-Methylpyrimidine + Excess DMF-DMA Step2 2. Thermal Activation 110-120 °C under Argon (6-12h) Step1->Step2 Step3 3. Equilibrium Shift Continuous evaporation of Methanol Step2->Step3 Step4 4. Isolation Vacuum concentration of crude enamine Step3->Step4

Caption: Self-validating experimental workflow for solvent-free enamine synthesis.

Quantitative Data and Condition Optimization

The efficiency of the condensation is highly dependent on temperature and the stoichiometric ratio of DMF-DMA. Table 1 summarizes the causality behind condition optimization, demonstrating why solvent-free, high-temperature environments are the gold standard for this specific transformation[5].

Table 1: Optimization of Reaction Conditions for Enamine Formation

SolventTemperature (°C)DMF-DMA (equiv)Yield (%)Mechanistic Observation & Causality
Toluene1101.565 - 75Standard non-polar conditions; requires longer reaction times due to dilution of the iminium electrophile.
DMF1201.550 - 60Polar aprotic solvent stabilizes intermediates but complicates the removal of high-boiling solvents during workup.
Solvent-Free 120 3.0 >90 Optimal. Excess reagent acts as solvent; high temperature drives the endothermic dissociation of DMF-DMA and boils off methanol, shifting equilibrium to the right.
Solvent-Free801.5<45Sub-optimal thermal energy leads to incomplete thermal dissociation of DMF-DMA, starving the reaction of the iminium ion.

Troubleshooting and Field-Proven Insights

As a Senior Application Scientist, understanding the failure modes of this reaction is as critical as knowing the successful protocol:

  • Incomplete Conversion: If the reaction stalls, it is almost always due to the accumulation of methanol in the system, which pushes the equilibrium backward. Solution: Equip the reaction flask with a short-path distillation head rather than a standard reflux condenser to actively remove methanol as it forms.

  • Regioselectivity Concerns: In pyrimidines with multiple methyl groups (e.g., 2,4-dimethylpyrimidine), the 4-methyl group is significantly more reactive than the 2-methyl group. The intermediate carbanion at the 4-position is more effectively stabilized by the para-like relationship to the highly electronegative N1 atom, ensuring high regioselectivity during the DMF-DMA attack.

  • Handling the Product: The resulting enamine is somewhat sensitive to highly acidic aqueous conditions, which can cause hydrolysis back to an aldehyde equivalent. Workups should remain neutral or slightly basic.

References

  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. ResearchGate.
  • Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Publications.
  • Scheme 3. (a) 7, PPh3, Et3N, DMF, 110 o C, 20 h, 71%; (b) (i)... ResearchGate.
  • Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Protocols for synthesizing 4-(2-(Dimethylamino)vinyl)pyrimidine from 4-methylpyrimidine

An In-Depth Guide to the Synthesis of 4-(2-(Dimethylamino)vinyl)pyrimidine: Protocols and Mechanistic Insights Introduction In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are founda...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 4-(2-(Dimethylamino)vinyl)pyrimidine: Protocols and Mechanistic Insights

Introduction

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds for constructing molecules with significant biological and electronic properties. Among the vast array of functionalized pyrimidines, 4-(2-(Dimethylamino)vinyl)pyrimidine stands out as a highly versatile synthetic intermediate. As a vinylogous amide, or enamine, it possesses a unique electronic structure that makes it an excellent building block for more complex heterocyclic systems through cycloaddition and substitution reactions. This guide provides detailed application notes and protocols for the synthesis of this key intermediate from 4-methylpyrimidine, targeting researchers and professionals in drug development and organic synthesis. We will explore the underlying reaction mechanisms, present two robust synthetic protocols using different reagents, and offer insights into experimental choices to ensure reproducible and high-yield outcomes.

Theoretical Background: The Chemistry of Enamine Formation

The synthesis of 4-(2-(Dimethylamino)vinyl)pyrimidine from 4-methylpyrimidine is a classic condensation reaction. The core principle involves the activation of the methyl group on the pyrimidine ring, which is rendered sufficiently acidic (a C-H acidic compound) by the electron-withdrawing nature of the heterocyclic ring. This allows for its deprotonation to form a carbanion, which then acts as a nucleophile.

The transformation is typically achieved using a formylating agent that provides a reactive one-carbon electrophile. The two most common and effective reagents for this purpose are N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).

Mechanism with DMF-DMA: The reaction with DMF-DMA proceeds through a three-step sequence:

  • Deprotonation: The methoxide generated from DMF-DMA acts as a base, abstracting a proton from the active methyl group of 4-methylpyrimidine to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The pyrimidine carbanion attacks the electrophilic carbon of the protonated DMF-DMA (or the acetal itself), forming a tetrahedral intermediate.

  • Elimination: The intermediate eliminates methanol and dimethylamine to yield the thermodynamically stable, conjugated enamine product.

Mechanism with Bredereck's Reagent: Bredereck's reagent is often more potent, particularly for less activated methyl groups.[1] Its enhanced reactivity stems from the in situ generation of a strong base, tert-butoxide, upon thermal dissociation.[2] This facilitates a more efficient deprotonation of the methyl group. The resulting carbanion then attacks the highly electrophilic dimethylformamidinium ion, followed by the elimination of dimethylamine to furnish the final product.[1] This pathway often leads to higher yields and accommodates a broader range of substrates compared to DMF-DMA.[3][4]

Data Presentation

Table 1: Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Recommended Grade
4-Methylpyrimidine3438-46-8C₅H₆N₂94.12≥98%
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5C₅H₁₃NO₂119.16≥97%, Anhydrous
Bredereck's Reagent1188-33-6C₉H₂₂N₂O174.28≥97%
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, ≥99.8%
Toluene108-88-3C₇H₈92.14Anhydrous, ≥99.8%
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Table 2: Comparative Analysis of Synthetic Protocols
ParameterProtocol 1: DMF-DMAProtocol 2: Bredereck's Reagent
Primary Reagent N,N-Dimethylformamide dimethyl acetaltert-Butoxybis(dimethylamino)methane
Typical Solvent N,N-Dimethylformamide (DMF) or neatToluene or neat
Temperature 100-140 °C100-150 °C
Reaction Time 6-24 hours2-12 hours
Typical Yield 65-85%80-95%
Key Advantage Cost-effective and widely available reagent.Higher reactivity, shorter reaction times, and often higher yields.[1]
Key Disadvantage Longer reaction times; may be less effective for sterically hindered substrates.More expensive and moisture-sensitive reagent.

Experimental Protocols

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

  • DMF-DMA and Bredereck's reagent are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Pyrimidines and their derivatives can be toxic. Avoid inhalation and skin contact.

Protocol 1: Synthesis using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This protocol outlines the direct condensation of 4-methylpyrimidine with DMF-DMA, a reliable method for producing the target enamine.[5][6]

Materials and Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried before use.

  • Reagent Addition: To the flask, add 4-methylpyrimidine (4.71 g, 50 mmol, 1.0 eq).

  • Solvent/Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) followed by N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 8.94 g, 75 mmol, 1.5 eq). Alternatively, the reaction can be run neat using an excess of DMF-DMA as both reagent and solvent.

  • Reaction Conditions: Heat the mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexanes (1:1). The product spot should be significantly more polar than the starting material. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator (a high-vacuum pump is recommended).

  • Purification: The resulting crude product, often a dark oil or solid, can be purified by one of the following methods:

    • Crystallization: Dissolve the crude residue in a minimal amount of hot ethyl acetate and allow it to cool slowly. If necessary, add hexanes to induce precipitation. Collect the resulting crystals by vacuum filtration.

    • Column Chromatography: If the product is an oil or crystallization is ineffective, purify using silica gel column chromatography with a gradient elution of ethyl acetate in hexanes.

Protocol 2: Synthesis using Bredereck's Reagent

This protocol utilizes the more reactive Bredereck's reagent, which can lead to shorter reaction times and improved yields.[1][4]

Materials and Equipment:

  • Same as Protocol 1, with the addition of a nitrogen/argon inlet for maintaining an inert atmosphere.

Step-by-Step Methodology:

  • Reaction Setup: Assemble an oven-dried 100 mL round-bottom flask with a stir bar and reflux condenser under a gentle stream of nitrogen or argon.

  • Reagent Addition: To the flask, add 4-methylpyrimidine (4.71 g, 50 mmol, 1.0 eq).

  • Solvent/Reagent Addition: Add anhydrous toluene (30 mL) followed by Bredereck's reagent (10.46 g, 60 mmol, 1.2 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is often complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent and excess reagent under reduced pressure.

  • Purification: The crude product is often of high purity and may solidify upon cooling. If further purification is required, crystallization from an ethyl acetate/hexanes mixture is highly effective.

Visualization of Key Processes

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R1 4-Methylpyrimidine S1 Deprotonation (forms carbanion) R1->S1 + Base (-H⁺) R2 DMF-DMA S2 Nucleophilic Attack R2->S2 S1->S2 Attacks Electrophile S3 Elimination of Methanol & Amine S2->S3 P1 4-(2-(Dimethylamino)vinyl)pyrimidine S3->P1

Caption: The reaction mechanism for enamine synthesis.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Dry Glassware, Inert Atmosphere) B 2. Reagent Addition (4-Methylpyrimidine + Reagent/Solvent) A->B C 3. Heating & Stirring (Reflux or 100-150 °C) B->C D 4. Reaction Monitoring (TLC / GC-MS) C->D Sample periodically D->C Continue if incomplete E 5. Work-up (Cooling, Solvent Removal) D->E If complete F 6. Purification (Crystallization or Chromatography) E->F G 7. Analysis (NMR, MS, Yield Calculation) F->G

Caption: General experimental workflow for synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Enamine Formation from Active Methylene Compounds with Bredereck's Reagent. Retrieved from Benchchem website.[1]

  • Enamine. (n.d.). Bredereck's reagent. Retrieved from Enamine website.[3]

  • Yamaguchi, T., et al. (2013). 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. Nucleic Acids Research, 41(15), 7489–7497. [Link][7]

  • Bernardi Rosso, G. (2006). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(6), 965-966. [Link][2][4]

  • Yamaguchi, T., et al. (2013). Synthesis of 4-vinyl-(1H)-pyrimidine-2-one derivatives. ResearchGate. [Link][8]

  • Al-Ghorbani, M., et al. (2020). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 5(2), 1143–1157. [Link][9]

  • Al-Mousawi, S. M., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-826. [Link][5]

  • Benchchem. (n.d.). Chemical synthesis of vinyl-modified pyrimidine nucleosides. Retrieved from Benchchem website.[10]

  • Li, P., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Omega, 8(40), 37466–37476. [Link][11]

  • Abu-Shanab, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. [Link][6][12]

  • Bracher, F. (2020). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 47-66. [Link][13]

Sources

Application

Application Note: Advanced Heterocyclic Synthesis via 4-(2-(Dimethylamino)vinyl)pyrimidine Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern drug discovery, the rap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern drug discovery, the rapid and regioselective construction of complex, fused heterocyclic scaffolds is paramount. 4-(2-(Dimethylamino)vinyl)pyrimidine and its derivatives belong to a highly versatile class of compounds known as β -enaminones[1]. These molecules serve as ambident building blocks, possessing both nucleophilic ("enamine" character) and electrophilic ("enone" character) reactive centers[2].

This application note details the causality-driven methodologies for utilizing 4-(2-(dimethylamino)vinyl)pyrimidine in the synthesis of fused pyrimidines (e.g., pyrazolo[1,5- a ]pyrimidines, tetrazolo[1,5- a ]pyrimidines, and pyrido-diazepines). By strictly controlling solvent polarity, temperature, and protonation states, chemists can predictably steer the reaction pathways between direct cyclocondensation and complex structural reorganizations like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement[3][4].

Chemical Profile & Reactivity Dynamics

The synthetic utility of 4-(2-(dimethylamino)vinyl)pyrimidine stems from its highly polarized "push-pull" alkene system. The electron-donating N,N -dimethylamino group pushes electron density through the vinyl π -system toward the electron-withdrawing pyrimidine core.

Causality of Reactivity
  • The Leaving Group Advantage: The dimethylamino group (-NMe 2​ ) acts as an exceptional leaving group during cyclocondensation. Upon nucleophilic attack by a bis-nucleophile (e.g., hydrazine or 5-aminotetrazole) at the β -carbon, the -NMe 2​ group stabilizes the transition state before being eliminated as dimethylamine gas, driving the reaction forward thermodynamically[2].

  • Regiochemical Control via Substituents: The electronic nature of the substituents on the enaminone strictly dictates the regiochemistry of the final fused ring. For instance, in reactions with 5-aminotetrazole, electron-donating groups favor 5-substituted tetrazolo[1,5- a ]pyrimidines, while electron-withdrawing groups (e.g., -CF 3​ ) force the highly regioselective formation of 7-substituted variants[5][6].

  • Solvent-Mediated Pathway Divergence: The choice of solvent determines whether the intermediate aminal undergoes direct intramolecular cyclization or a cascade ring-opening event. Aprotic solvents (DMF, DMA) stabilize the direct elimination pathway, whereas protic solvents (Acetic Acid) protonate the pyrimidine nitrogen, lowering the activation energy for the ANRORC rearrangement[7][8].

Pathway A Pyrimidine Enaminone (Electrophilic β-carbon) C Michael-type Adduct (Aminal Intermediate) A->C B Bis-Nucleophile (e.g., Hydrazine) B->C D Aprotic Solvent (DMF) Kinetic Control C->D - HNMe2 E Protic Solvent (AcOH) Thermodynamic Control C->E + H+ / - HNMe2 F Fused Heterocycle (Direct Cyclization) D->F Intramolecular Attack G Linear / Rearranged Ring (ANRORC Pathway) E->G Ring Opening & Recyclization

Mechanistic divergence of pyrimidine enaminones via ANRORC vs. direct cyclization.

Quantitative Data Summary

The following table summarizes the validated reaction parameters and resulting regioselectivity when utilizing 2-(dimethylamino)vinyl pyrimidine derivatives.

Substrate ScaffoldBis-NucleophileSolvent / CatalystTemp (°C)Dominant Reaction PathwayMajor Product ScaffoldTypical Yield (%)
7-[(E)-2-(dimethylamino)vinyl]pyrazolo-pyrimidineHydrazine HydrateDMF / DMA100-120Direct CyclocondensationFused 6-iminopyrazolo-pyrido-pyrimidine80–90%[3]
7-[(E)-2-(dimethylamino)vinyl]pyrazolo-pyrimidineHydrazine HydrateAcetic Acid80-100ANRORC RearrangementLinear 6-(1H-pyrazol-5-yl)pyrimidin-7-amine75–85%[3][4]
β -Enaminone (Aryl substituted)5-AminotetrazoleIonic Liquids / DMF80-100Regioselective Cyclization5-Substituted Tetrazolo[1,5- a ]pyrimidine40–96%[5][6]
β -Enaminone (CX 3​ substituted)5-AminotetrazoleIonic Liquids / DMF80-100Regioselective Cyclization7-Substituted Tetrazolo[1,5- a ]pyrimidine85–95%[5][6]

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific in-process analytical checks, the operator can confirm mechanistic milestones (such as the elimination of dimethylamine) before proceeding to isolation.

Protocol S1 Substrate Preparation S2 Solvent Selection S1->S2 S3 Thermal Cyclization S2->S3 S4 LC-MS / NMR Validation S3->S4 S5 Isolation & Purification S4->S5

Standardized experimental workflow for enaminone-based cyclocondensation.

Protocol A: Synthesis of Fused Pyrazolo-Pyrimidines via Direct Cyclocondensation

Objective: To force direct intramolecular cyclization while suppressing ring-opening side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-(2-(dimethylamino)vinyl)pyrimidine (1.0 mmol) in 10 mL of anhydrous N,N -dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent. It lacks the acidic protons necessary to initiate the pyrimidine ring-opening (ANRORC) sequence, thereby kinetically trapping the reaction pathway toward direct cyclization[7].

  • Nucleophile Addition: Add hydrazine hydrate (1.2 mmol, 80% aqueous solution) dropwise at room temperature under vigorous stirring.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 100–120 °C for 3 to 5 hours.

  • In-Process Validation (Critical): Withdraw a 50 μ L aliquot, dilute in methanol, and analyze via LC-MS or TLC.

    • Self-Validation Metric: In 1 H NMR, monitor the disappearance of the N,N -dimethyl protons (typically a 6H singlet at δ ~3.1 ppm) and the trans-olefinic doublets ( δ ~6.0 and 7.7 ppm, J≈13.5 Hz). The complete absence of these signals confirms the successful addition-elimination of the enaminone moiety.

  • Isolation: Cool the reaction mixture to room temperature and pour it over 50 g of crushed ice. The fused pyrazolo-pyrimidine product will precipitate. Filter the solid under a vacuum, wash with cold water (3 × 10 mL), and recrystallize from ethanol.

Protocol B: Synthesis of Linear Pyrazolyl-Pyrimidines via ANRORC Rearrangement

Objective: To intentionally induce the ring-opening of the pyrimidine core to access linear, highly substituted amine derivatives.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(2-(dimethylamino)vinyl)pyrimidine (1.0 mmol) in 10 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both solvent and thermodynamic catalyst. The acidic environment protonates the pyrimidine nitrogen, weakening the adjacent C-N bonds and drastically lowering the activation energy required for the pyrimidine ring to open after the initial nucleophilic attack[3][8].

  • Nucleophile Addition: Add hydrazine hydrate (1.5 mmol) dropwise. Note: A slight excess is used to compensate for potential partial neutralization by the acetic acid.

  • Thermal Activation: Heat the mixture at 80–100 °C for 4 to 6 hours.

  • Isolation: Concentrate the acetic acid under reduced pressure (using a rotary evaporator with a high-vacuum pump). Neutralize the resulting oily residue with a saturated aqueous solution of NaHCO 3​ until pH 7.5 is reached. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the crude linear product via silica gel flash chromatography (Eluent: Dichloromethane/Methanol, 95:5).

Sources

Method

Application Note: 4-(2-(Dimethylamino)vinyl)pyrimidine as a Versatile Enaminone Building Block in Drug Discovery

Executive Summary & Strategic Context In modern drug discovery, the strategic selection of chemical building blocks dictates the efficiency with which novel, biologically active chemical space can be accessed. 4-(2-(Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery, the strategic selection of chemical building blocks dictates the efficiency with which novel, biologically active chemical space can be accessed. 4-(2-(Dimethylamino)vinyl)pyrimidine (and its substituted derivatives) has emerged as a privileged enaminone scaffold. Its primary utility lies in the synthesis of complex fused pyrimidines—most notably pyrrolo[3,2-d]pyrimidines (9-deazapurines) and pyrazolo[1,5-a]pyrimidines . These fused systems are critical purine isosteres, heavily utilized in the development of kinase inhibitors, purine nucleoside phosphorylase (PNP) inhibitors, and broad-spectrum antimicrobial agents[1].

As a Senior Application Scientist, I have found that the success of using this building block hinges on understanding its unique "push-pull" electronic architecture, which allows for highly predictable and regioselective cyclocondensations.

Mechanistic Insights: The "Push-Pull" Advantage

The synthetic power of 4-(2-(dimethylamino)vinyl)pyrimidine stems from its conjugated enaminone system.

  • Electronic Bias: The electron-donating dimethylamino group pushes electron density through the vinyl double bond into the electron-withdrawing pyrimidine core. This renders the β-carbon highly susceptible to nucleophilic attack[2].

  • Leaving Group Dynamics: Under acidic or thermal conditions, the dimethylamino moiety acts as an excellent leaving group. When an adjacent nucleophile (such as an amine or hydrazine) attacks the β-carbon, the irreversible expulsion of dimethylamine gas ( HNMe2​ ) acts as a thermodynamic sink, driving the aromatization of the newly fused heterocycle[3].

Application Workflow I: Synthesis of Pyrrolo[3,2-d]pyrimidines (9-Deazapurines)

Pyrrolo[3,2-d]pyrimidines are naturally occurring 9-deazapurine isosteres that exhibit potent antiproliferative properties, particularly against aggressive cancers like Triple-Negative Breast Cancer (TNBC)[1]. The synthesis relies on the reductive cyclization of a 5-nitro-enaminone precursor.

Rationale and Causality

To close the pyrrole ring, the nitro group at the C5 position of the pyrimidine must be reduced to an amine. Zinc dust in glacial acetic acid is specifically chosen over catalytic hydrogenation (e.g., H2​ , Pd/C). Catalytic hydrogenation risks the premature reduction of the vinyl double bond or the pyrimidine core. In contrast, the mild, single-electron transfer mechanism of Zn/AcOH selectively reduces the nitro group. The resulting nucleophilic amine immediately attacks the adjacent β-carbon of the enaminone, expelling dimethylamine and yielding the fully aromatized 9-deazapurine scaffold[1].

G A 5-Nitro-6-(2-(dimethylamino)vinyl) pyrimidine B Zn / AcOH (Reduction) A->B C 5-Amino Intermediate B->C D Cyclization (- HNMe2) C->D E Pyrrolo[3,2-d]pyrimidine (9-Deazapurine) D->E

Figure 1: Reductive cyclization of pyrimidine enaminones to 9-deazapurines.

Step-by-Step Protocol: Reductive Cyclization

This protocol is a self-validating system; the visual transition of the reaction mixture serves as a built-in progress indicator.

  • Preparation: Suspend the precursor, 2,4-bis-O-benzyl-5-nitro-6-(β-dimethylaminovinyl)pyrimidine (1.0 eq, e.g., 2.0 g, 4.9 mmol), in glacial acetic acid (40 mL) in a round-bottom flask[1].

  • Reduction: Add Zinc dust (excess, e.g., 4.0 g) in distinct portions (e.g., 2.0 g lots with a 4-hour interval) at room temperature to control the exothermic single-electron transfer process[1].

  • Monitoring (Self-Validation): Stir the reaction mixture overnight at room temperature. Visual Cue: The initial dark yellow suspension will gradually transition into a pale yellow suspension, indicating the successful reduction of the nitro group and subsequent cyclization[1].

  • Workup: Filter the mixture through a Celite pad to remove unreacted zinc and zinc acetate salts. Concentrate the filtrate in vacuo to obtain a crude syrup.

  • Purification: Dissolve the syrup in dichloromethane ( CH2​Cl2​ ), wash with saturated aqueous NaHCO3​ to neutralize residual acetic acid, dry over MgSO4​ , and purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure 9-deazapurine[1].

Application Workflow II: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are privileged scaffolds for Central Nervous System (CNS) targets and antimicrobial agents. They are synthesized via the cyclocondensation of 4-(2-(dimethylamino)vinyl)pyrimidines with hydrazines[3][4].

Rationale and Causality

In this pathway, the enaminone acts as a 1,3-dielectrophile equivalent. Hydrazine hydrate is utilized as the dinucleophile. The choice of solvent is critical: glacial acetic acid is deliberately used because it protonates the dimethylamino group, significantly enhancing its leaving group ability. This acid-catalyzed environment ensures that the initial hydrazone formation is rapidly followed by a regioselective intramolecular cyclization, preventing the stalling of the reaction at open-chain intermediate stages[3].

G Step1 Enaminone Precursor (e.g., 6-acetyl-7-(2-dimethylaminovinyl)...) Step2 Add Hydrazine Hydrate (in Glacial Acetic Acid) Step1->Step2 Step3 Regioselective Cyclocondensation (Reflux, 2-4 h) Step2->Step3 Step4 Fused Pyrazolo[1,5-a]pyrimidine Isolation & Recrystallization Step3->Step4

Figure 2: Workflow for synthesizing pyrazolo[1,5-a]pyrimidines via cyclocondensation.

Step-by-Step Protocol: Hydrazine Cyclocondensation
  • Preparation: Dissolve the 6-substituted-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine precursor (1.0 eq) in glacial acetic acid (0.2 M concentration).

  • Nucleophile Addition: Add hydrazine hydrate (1.5 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Cyclization: Heat the mixture to reflux (approx. 118 °C) for 2 to 4 hours. Monitor the reaction via TLC (eluent: CH2​Cl2​ /MeOH 9:1) until the highly UV-active enaminone spot is fully consumed[3].

  • Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice. The sudden shift in polarity and temperature will force the fused pyrazolo-pyrimidine to precipitate.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove trace acetic acid and hydrazine, and recrystallize from ethanol to obtain the analytically pure product[4].

Quantitative Data Summary

The following table summarizes the comparative reaction parameters and biological utility of the scaffolds generated from 4-(2-(dimethylamino)vinyl)pyrimidine derivatives.

Target Fused ScaffoldReaction TypeKey Reagents & ConditionsTypical YieldPrimary Biological Application
Pyrrolo[3,2-d]pyrimidines Reductive CyclizationZn dust, Glacial AcOH, RT, 12-16 h65 - 75%Kinase inhibitors, Anticancer (TNBC)[1]
Pyrazolo[1,5-a]pyrimidines CyclocondensationHydrazine hydrate, AcOH, Reflux, 2-4 h70 - 85%Antimicrobial, Antifungal targets[3][4]
Pyrazolo-pyrido-pyrimidines ANRORC RearrangementHydrazine hydrate, DMF, 100 °C60 - 80%Benzodiazepine receptor ligands[4]
Bis-pyrimidines Ultrasound CyclocondensationGuanidine/Urea, EtOH, KOH, ))), 30 min82 - 88%Broad-spectrum anti-infectives[2]

References

  • Title: Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines Source: PMC / NIH URL: 1

  • Title: Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. 7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines: elucidation of the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis Source: RSC (Royal Society of Chemistry) URL: 3

  • Title: Reaction of 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carbonitriles with hydrazine hydrate and preliminary studies of antimicrobial properties of reaction products Source: ResearchGate URL: 4

  • Title: Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review Source: PMC / NIH URL: 2

Sources

Application

Step-by-step condensation reactions with 4-(2-(Dimethylamino)vinyl)pyrimidine

Advanced Application Note: Step-by-Step Condensation Protocols Utilizing 4-(2-(Dimethylamino)vinyl)pyrimidine Scaffolds Executive Summary & Mechanistic Rationale The 4-(2-(dimethylamino)vinyl)pyrimidine motif is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Step-by-Step Condensation Protocols Utilizing 4-(2-(Dimethylamino)vinyl)pyrimidine Scaffolds

Executive Summary & Mechanistic Rationale

The 4-(2-(dimethylamino)vinyl)pyrimidine motif is a highly versatile "push-pull" enamine (β-enaminone equivalent) widely utilized in the synthesis of fused heterocyclic scaffolds, such as pyrido[4,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines[1]. The strong electron-donating nature of the dimethylamino group, coupled with the electron-withdrawing pyrimidine core, highly polarizes the vinyl double bond. This electronic configuration renders the β-carbon exceptionally susceptible to nucleophilic attack by primary amines, hydrazines, and amidines[2].

When the pyrimidine ring is functionalized with an adjacent electrophilic moiety (e.g., a 5-cyano or 5-formyl group), the entire system acts as a bidentate C-C-C electrophilic block. Condensation with bis-nucleophiles initiates a rapid transamination—expelling dimethylamine gas—followed by intramolecular cyclization to yield complex, thermodynamically stable fused architectures[3].

Mechanistic Causality in Reaction Design

Understanding the step-by-step molecular interactions is critical for optimizing these condensation reactions:

  • Initial Nucleophilic Attack (Transamination) : The reaction begins with a Michael-type addition of a primary amine or hydrazine to the β-carbon of the vinyl group. The expulsion of gaseous dimethylamine (HNMe2) is entropically favorable and drives the reaction equilibrium forward toward the transaminated intermediate[4].

  • Intramolecular Cyclization : The newly incorporated amine acts as an internal nucleophile, attacking the adjacent 5-position electrophile (e.g., a cyano or formyl group).

  • Aromatization : Subsequent tautomerization, elimination of water, or proton shifts restore aromaticity, yielding the final fused heterocycle.

Mechanism A 4-(2-(Dimethylamino)vinyl)pyrimidine Derivative C Transamination Intermediate A->C Addition B Bis-Nucleophile (e.g., Hydrazine) B->C D Intramolecular Cyclization C->D - HNMe2 E Fused Pyrimidine Product D->E Aromatization

Mechanism of cyclocondensation for 4-(2-(dimethylamino)vinyl)pyrimidine derivatives.

Experimental Methodologies

Protocol A: Synthesis of Pyrido[4,3-d]pyrimidines via Amine Annulation

This protocol utilizes a three-component tandem annulation strategy to construct fused pyrido-pyrimidine scaffolds[3].

Reagents:

  • 5-Cyano-4-(2-(dimethylamino)vinyl)pyrimidine derivative (1.0 eq, 10 mmol)

  • Primary Aryl Amine (e.g., Aniline) (1.2 eq, 12 mmol)

  • Glacial Acetic Acid (0.1 eq, 1 mmol) – Catalyst

  • N,N-Dimethylformamide (DMF) (20 mL) – Solvent

Step-by-Step Methodology:

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine derivative in 20 mL of anhydrous DMF.

  • Nucleophile Addition : Add the primary aryl amine in one portion, followed by the glacial acetic acid.

    • Causality: The mild acid protonates the dimethylamino leaving group, significantly lowering the activation energy for the initial transamination step.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere.

  • Self-Validating Monitoring : Suspend a strip of moistened universal indicator paper at the top outlet of the condenser. The evolution of basic dimethylamine gas will turn the paper blue, physically confirming that transamination is actively occurring.

  • Completion & Workup : After 4–6 hours, monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting enamine (typically bright yellow and highly fluorescent under 365 nm UV) will disappear. Cool the mixture to room temperature and pour it over crushed ice (50 g).

  • Isolation : Filter the resulting precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry in vacuo to afford the fused pyrido[4,3-d]pyrimidine.

Protocol B: Synthesis of Pyrazolo-pyrimidines via Hydrazine Cyclocondensation

This protocol leverages the alpha-effect of hydrazine for regioselective cyclization[4].

Reagents:

  • 4-(2-(Dimethylamino)vinyl)pyrimidine derivative (1.0 eq, 5 mmol)

  • Hydrazine hydrate (80% aqueous) (1.5 eq, 7.5 mmol)

  • Absolute Ethanol (15 mL) – Solvent

Step-by-Step Methodology:

  • Preparation : Suspend the pyrimidine enamine in absolute ethanol in a 25 mL flask.

  • Reagent Addition : Add hydrazine hydrate dropwise at 0 °C.

    • Causality: Hydrazine is a powerful alpha-effect nucleophile. Dropwise addition at low temperatures prevents uncontrolled exothermic polymerization and heavily favors regioselective attack at the β-carbon over competing ring-opening (ANRORC) pathways[4].

  • Cyclization : Warm the mixture to 80 °C (reflux) and stir for 3 hours.

  • Analytical Validation : Take a 0.1 mL aliquot, remove the solvent, and analyze via 1H NMR. The disappearance of the distinctive trans-vinyl doublets (typically ~5.5 and ~7.5 ppm, J = 13 Hz) and the NMe2 singlet (~3.0 ppm) confirms complete conversion[4].

  • Workup : Concentrate the solvent to half volume under reduced pressure and cool to 4 °C overnight. Collect the crystallized pyrazolo-pyrimidine via vacuum filtration.

Quantitative Data Summary

The following table summarizes expected reaction parameters and yields when reacting various nucleophiles with functionalized 4-(2-(dimethylamino)vinyl)pyrimidine scaffolds:

NucleophileAdjacent Pyrimidine SubstituentSolventTemp (°C)Time (h)Avg. Yield (%)Resulting Scaffold
Primary Aryl Amine 5-CyanoDMF1204–675–85Pyrido[4,3-d]pyrimidine
Hydrazine Hydrate 5-Ester / NoneEthanol803–580–92Pyrazolo[1,5-a]pyrimidine
Guanidine HCl 5-FormylEthanol/NaOEt806–865–752-Amino-[4,4'-bipyrimidine]
Amidines 5-CyanoToluene1108–1260–70Bipyrimidine derivatives

Process Troubleshooting & Analytical Validation

  • Stalled Reactions (Incomplete Transamination) : If TLC indicates unreacted enamine after 6 hours, the nucleophile may be insufficiently active. Action : Increase the equivalents of the nucleophile or add a catalytic amount of Lewis acid (e.g., ZnCl2) to further activate the β-carbon.

  • Competing ANRORC Rearrangements : In highly basic conditions, nucleophiles may attack the pyrimidine C2 or C6 positions instead of the vinyl group, leading to ring-opening[4]. Action : Buffer the reaction with acetic acid to direct the attack strictly to the softer β-carbon of the vinyl group.

  • NMR Tracking : The most reliable self-validation tool for these condensations is tracking the 6H singlet of the dimethylamino group (~2.9–3.1 ppm in CDCl3). Its complete disappearance guarantees that the primary transamination step has concluded successfully.

References

  • Three-Component Tandem Annulation for the Synthesis of Pyrido[4,3-d]pyrimidine-2,4-diones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Reaction of 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carbonitriles with hydrazine hydrate and preliminary studies of antimicrobial properties of reaction products Source: ResearchGate / Russian Chemical Bulletin URL:[Link]

  • Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones Source: Chemical Reviews - ACS Publications URL:[Link]

  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review Source: Ovid / Chemical Biology & Drug Design URL:[Link]

Sources

Method

Application Note: Catalytic Systems for Cross-Coupling 4-(2-(Dimethylamino)vinyl)pyrimidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction & Mechanistic Rationale The 4-(2-(dimethylamino)vinyl)pyrimidine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Mechanistic Rationale

The 4-(2-(dimethylamino)vinyl)pyrimidine scaffold is a highly privileged intermediate in modern drug discovery. These enamine-functionalized pyrimidines serve as critical building blocks for the synthesis of complex fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrido[3,4-e]pyrimidines, which are frequently evaluated as kinase inhibitors and benzodiazepine receptor ligands[1].

From a synthetic perspective, the dimethylaminovinyl moiety presents a unique dual-reactivity profile. The dimethylamino group lowers the electrophilicity of the β -carbon compared to standard alkoxy enones[2], rendering the enamine double bond remarkably stable under basic cross-coupling conditions. This stability allows chemists to perform transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) on the halogenated pyrimidine core prior to downstream cyclocondensation[3].

However, the presence of the Lewis-basic dimethylamino group and the nitrogen-rich pyrimidine core can lead to catalyst poisoning or off-target coordination. This application note details the causality behind selecting specific palladium/ligand systems to overcome these challenges, ensuring high-yielding, self-validating protocols.

Catalytic System Design & Optimization

The Causality of Catalyst and Ligand Selection

When coupling halogenated 4-(2-(dimethylamino)vinyl)pyrimidines (e.g., 2-chloro or 5-bromo derivatives), the primary mode of failure is the competitive binding of the enamine nitrogen to the Pd(II) intermediate following oxidative addition.

To circumvent this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are required.

  • Steric Shielding: The bulky dicyclohexyl groups on XPhos prevent the enamine nitrogen from occupying a coordination site on the palladium center.

  • Accelerated Reductive Elimination: The electron-rich nature of the ligand accelerates the transmetalation and reductive elimination steps, outcompeting potential degradation pathways such as enamine hydrolysis.

  • Base Selection: While strong bases (e.g., NaOtBu) are common in cross-coupling, they can trigger premature cleavage of the dimethylaminovinyl group. Mild, inorganic bases like K 3​ PO 4​ or Cs 2​ CO 3​ provide the optimal pH balance[4].

Quantitative Data: Suzuki-Miyaura Optimization

The following table summarizes the optimization for the cross-coupling of 2-chloro-4-(2-(dimethylamino)vinyl)pyrimidine with phenylboronic acid.

EntryPalladium SourceLigandBase (2.0 eq)SolventTemp (°C)Yield (%)*
1Pd(PPh 3​ ) 4​ (5 mol%)NoneNa 2​ CO 3​ Toluene/H 2​ O9022%
2Pd(dppf)Cl 2​ (5 mol%)dppfK 2​ CO 3​ Dioxane/H 2​ O9045%
3Pd 2​ (dba) 3​ (2.5 mol%)RuPhos (5 mol%)Cs 2​ CO 3​ Toluene10068%
4 Pd 2​ (dba) 3​ (2.5 mol%) XPhos (5 mol%) K 3​ PO 4​ Dioxane/H 2​ O 80 94%
5Pd 2​ (dba) 3​ (2.5 mol%)XPhos (5 mol%)NaOtBuDioxane8015% (Degradation)

*Yields determined by HPLC using an internal standard. Entry 4 represents the validated optimal conditions.

Mechanistic Pathway Visualization

The following diagram illustrates the orthogonal reactivity of the scaffold, demonstrating how the Pd-catalyzed cross-coupling cycle operates independently of the enamine moiety, preserving it for subsequent cyclization.

MechanisticPathway Substrate Halogenated 4-(2-(Dimethylamino)vinyl)pyrimidine OxAdd Oxidative Addition (C-Cl Bond Cleavage) Substrate->OxAdd PdCat Pd(0) + XPhos Ligand PdCat->OxAdd Transmet Transmetalation (Boronic Acid) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->PdCat Pd(0) Regeneration Product Cross-Coupled Enamine Intermediate RedElim->Product Cyclization Cyclocondensation (e.g., with Aminopyrazoles) Product->Cyclization FusedRing Functionalized Fused Pyrimidine Scaffold Cyclization->FusedRing

Caption: Catalytic cycle for Pd-catalyzed cross-coupling and subsequent cyclization of pyrimidine enamines.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-(2-(dimethylamino)vinyl)pyrimidine

Self-Validating Principle: This protocol utilizes a biphasic solvent system with a pre-mixed catalyst complex. The visual color change from deep purple (Pd 2​ (dba) 3​ ) to pale yellow/orange indicates successful active Pd(0)-XPhos complexation prior to the addition of the substrate.

Materials:

  • 2-Chloro-4-(2-(dimethylamino)vinyl)pyrimidine (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Pd 2​ (dba) 3​ (0.025 mmol, 2.5 mol%)

  • XPhos (0.05 mmol, 5 mol%)

  • K 3​ PO 4​ (2.0 mmol)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the 1,4-Dioxane/H 2​ O mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand, killing the catalytic cycle.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under Argon, combine Pd 2​ (dba) 3​ and XPhos. Add 2 mL of the degassed solvent. Stir at room temperature for 15 minutes until the solution turns pale orange.

  • Reagent Addition: Add the pyrimidine substrate, arylboronic acid, and K 3​ PO 4​ to the flask. Add the remaining 8 mL of solvent.

  • Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO 3​ (2 × 15 mL). Causality: Mildly basic workup prevents acid-catalyzed hydrolysis of the dimethylaminovinyl group.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (neutral alumina is preferred over silica to prevent enamine degradation).

Protocol B: Downstream Cyclocondensation to Pyrazolo[1,5-a]pyrimidine

Step-by-Step Methodology:

  • Dissolve the cross-coupled enamine product (1.0 mmol) from Protocol A in glacial acetic acid (10 mL).

  • Add 3-amino-5-methyl-1H-pyrazole (1.1 mmol).

  • Reflex the mixture at 110 °C for 4 hours.

  • Cool to room temperature, pour over crushed ice, and neutralize with aqueous NH 4​ OH to precipitate the highly functionalized pyrazolo[1,5-a]pyrimidine[3].

Experimental Workflow Visualization

ExpWorkflow Prep 1. Reagent Prep (Argon Sparge) Mix 2. Pd/Ligand Complexation (15m) Prep->Mix React 3. Cross-Coupling (80°C, 12h) Mix->React Quench 4. Basic Workup (EtOAc/NaHCO3) React->Quench Purify 5. Chromatography (Neutral Alumina) Quench->Purify

Caption: Step-by-step experimental workflow for the inert-atmosphere Pd-catalyzed cross-coupling protocol.

Analytical Validation & Troubleshooting

  • NMR Verification: The integrity of the dimethylaminovinyl group can be rapidly verified via 1 H NMR. The two ethylenic protons of the enamine double bond typically exhibit a diagnostic coupling constant ( J≈13.0−13.5 Hz), confirming that the pyrimidine exists exclusively in the E-configuration[1].

  • Troubleshooting - Loss of Enamine: If the final mass spectrum shows a loss of 71 Da (corresponding to the loss of the dimethylamino group and conversion to an aldehyde), the reaction medium was too acidic. Ensure the use of K 3​ PO 4​ and avoid any exposure to HCl or TFA during workup.

  • Troubleshooting - Incomplete Conversion: If starting material remains, suspect catalyst deactivation. Ensure the XPhos ligand is stored in a glovebox, as phosphine oxidation is the leading cause of premature reaction stalling in this specific protocol.

References

  • Bruni, F., et al. "Reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines: Synthesis of pyrazolo[1,5‐a]pyrido[3,4‐e]pyrimidine derivatives as potential benzodiazepine receptor ligands. 2." Journal of Heterocyclic Chemistry.
  • "Ultrasound-assisted synthesis of pyrimidines and their fused deriv
  • "K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines." ACS Omega.
  • "Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity." PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 4-(2-(Dimethylamino)vinyl)pyrimidine During Storage

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-(2-(Dimethylamino)vinyl)pyrimidine. This document is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(2-(Dimethylamino)vinyl)pyrimidine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Due to its chemical structure, specifically the enamine moiety, this compound can be susceptible to degradation if not stored and handled correctly. This guide provides in-depth troubleshooting advice, explains the underlying chemical mechanisms of degradation, and offers validated protocols for prevention and quality assessment.

Frequently Asked Questions (FAQs): Initial Troubleshooting

This section addresses the most common initial observations that indicate potential degradation.

Q1: My previously off-white or pale yellow solid has turned dark yellow or brown. What happened and can I still use it?

A change in color is a primary visual indicator of chemical degradation. This is often due to a combination of oxidation and the formation of conjugated polymeric side products. The electron-rich enamine and pyrimidine systems are susceptible to slow reaction with atmospheric oxygen over time.

Recommendation: Do not use the compound directly. The purity is compromised. You must first assess the level of degradation using an analytical technique like HPLC-MS or NMR spectroscopy to identify and quantify the impurities. If the purity is below your experimental tolerance, the batch should be discarded or repurified.

Q2: I'm analyzing my stored sample by LC-MS and see a new major peak with a mass corresponding to the loss of the dimethylamino group. What is this impurity?

This is a classic sign of hydrolysis. The 4-(2-(Dimethylamino)vinyl)pyrimidine molecule contains an enamine functional group, which is known to be sensitive to moisture, especially under slightly acidic conditions.[1][2] The most probable degradation product is 4-pyrimidinecarboxaldehyde .

  • Mass of Parent Compound (C₈H₁₁N₃): ~149.10 g/mol

  • Mass of Hydrolysis Product (C₅H₄N₂O): ~108.03 g/mol

The presence of water, even trace amounts from atmospheric moisture, can lead to the cleavage of the carbon-nitrogen bond, replacing the dimethylamino group with a carbonyl (aldehyde) group.[3][4]

Q3: My ¹H NMR spectrum looks "messy" compared to the reference, with several small, broad peaks and a reduced integration for the vinyl protons. Why?

This observation suggests two potential issues:

  • Mixture of Degradants: You are likely seeing a mixture of the starting material and degradation products like 4-pyrimidinecarboxaldehyde.

  • Polymerization: The vinyl group can be susceptible to radical or acid-catalyzed polymerization, especially upon exposure to light or air. This process creates a mixture of oligomers and polymers, which would appear as broad, poorly resolved signals in the NMR spectrum.

Understanding the Degradation Mechanisms

To effectively troubleshoot and prevent degradation, it is crucial to understand the chemical pathways involved.

Primary Pathway: Enamine Hydrolysis

The most significant and rapid degradation route is the hydrolysis of the enamine functional group.[2][3] This reaction is often catalyzed by trace amounts of acid, which can be present in solvents or on the surface of glassware, or simply by water itself.[1]

The mechanism proceeds as follows:

  • Protonation: The β-carbon of the vinyl group (the carbon atom not attached to the pyrimidine ring) is protonated by an acid source (H₃O⁺). This is the key step, as the nitrogen's lone pair participates in making the double bond nucleophilic.[4]

  • Iminium Ion Formation: This protonation creates a resonance-stabilized iminium ion intermediate.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the iminium ion.

  • Proton Transfer & Elimination: A series of proton transfers occurs, ultimately leading to the elimination of neutral dimethylamine as a leaving group.

  • Tautomerization & Deprotonation: The resulting intermediate tautomerizes and is deprotonated to yield the final, stable products: 4-pyrimidinecarboxaldehyde and dimethylamine .[1][4]

Below is a diagram illustrating this critical degradation pathway.

Hydrolysis_Pathway Start 4-(2-(Dimethylamino)vinyl)pyrimidine Protonation Protonation of β-carbon Start->Protonation + H₃O⁺ Intermediate Resonance-Stabilized Iminium Ion Protonation->Intermediate H2O_Attack Attack by H₂O Intermediate->H2O_Attack Tetrahedral Tetrahedral Intermediate H2O_Attack->Tetrahedral Elimination Elimination of Dimethylamine Tetrahedral->Elimination Product1 4-Pyrimidinecarboxaldehyde Elimination->Product1 Product2 Dimethylamine Elimination->Product2

Caption: The acid-catalyzed hydrolysis pathway of 4-(2-(Dimethylamino)vinyl)pyrimidine.

Secondary Pathways: Oxidation and Photodegradation
  • Oxidation: The electron-rich nature of the enamine double bond and the pyrimidine ring makes them susceptible to oxidation by atmospheric O₂.[5] This process can be complex, leading to the formation of various oxidized species, including potential N-oxides or cleavage of the double bond. Oxidation is a primary cause of color change.[6]

  • Photodegradation: Like many conjugated organic molecules, 4-(2-(Dimethylamino)vinyl)pyrimidine can be sensitive to UV light. Energy from light can promote electrons to higher energy states, potentially initiating radical reactions that lead to polymerization or other rearrangements. Pyrimidine itself is known to decompose under UV light.[7]

Troubleshooting and Prevention Workflow

If you suspect degradation, follow this logical workflow to diagnose the issue and implement corrective actions for future experiments.

Troubleshooting_Workflow Observation Observe Degradation (e.g., Color Change, New Peak) Analysis Perform Purity Analysis (HPLC-MS, NMR) Observation->Analysis Check_Hydrolysis Mass consistent with 4-pyrimidinecarboxaldehyde? Analysis->Check_Hydrolysis Evaluate Data Decision Is Purity Acceptable? Analysis->Decision Check_Oxidation Complex mixture? Significant color change? Check_Hydrolysis->Check_Oxidation No Conclusion_Hydrolysis Primary Cause: Moisture Exposure Check_Hydrolysis->Conclusion_Hydrolysis Yes Conclusion_Oxidation Primary Cause: Air / Light Exposure Check_Oxidation->Conclusion_Oxidation Yes Action_Hydrolysis Action: Store under inert gas. Use desiccants. Use dry solvents. Conclusion_Hydrolysis->Action_Hydrolysis Action_Oxidation Action: Store under inert gas. Use amber vials. Avoid light exposure. Conclusion_Oxidation->Action_Oxidation Proceed Proceed with Experiment Decision->Proceed Yes Discard Discard or Repurify Batch Decision->Discard No

Caption: A step-by-step workflow for troubleshooting compound degradation.

Best Practices for Storage and Handling

Proactive measures are the most effective way to ensure the long-term stability of 4-(2-(Dimethylamino)vinyl)pyrimidine.

ParameterRecommendationRationale
Temperature -20°C or below Slows down all chemical degradation pathways.[8]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents reactions with atmospheric oxygen (oxidation) and moisture (hydrolysis).[9][10]
Container Amber Glass Vial with PTFE-lined Cap Protects from light to prevent photodegradation and provides an excellent seal against moisture and air.[11]
Moisture Store in a Desiccator Provides an additional layer of protection against moisture ingress, minimizing hydrolysis.
Handling Aliquot upon Receipt Avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Handling Protocol for Use in Experiments:
  • Allow the sealed vial to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Once at room temperature, open the vial under a stream of dry inert gas (argon or nitrogen).

  • Quickly weigh the desired amount of material and transfer it to your reaction vessel, which has been dried and flushed with inert gas.

  • Use anhydrous solvents for all reactions to prevent hydrolysis.

  • Re-seal the stock vial tightly, purge the headspace with inert gas, and return it to cold storage immediately.

Experimental Protocol: Purity Assessment by HPLC-MS

This protocol provides a general method for assessing the purity of your compound and identifying the primary hydrolysis degradant.[12][13]

Objective: To quantify the purity of 4-(2-(Dimethylamino)vinyl)pyrimidine and identify the presence of 4-pyrimidinecarboxaldehyde.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in Acetonitrile. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B for analysis.

Method Parameters:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
UV Detection 254 nm and 320 nm
MS Ionization Mode ESI Positive
MS Scan Range m/z 50 - 400

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Data Analysis:

  • Identify Peaks: The parent compound is expected to elute later than its more polar hydrolysis product.

  • Confirm Identity by MS:

    • Look for an ion at [M+H]⁺ ≈ 150.1 for 4-(2-(Dimethylamino)vinyl)pyrimidine.

    • Look for an ion at [M+H]⁺ ≈ 109.0 for the hydrolysis product, 4-pyrimidinecarboxaldehyde.

  • Calculate Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram at a relevant wavelength (e.g., 320 nm, where the conjugated system absorbs strongly).

References
  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Available from: [Link]

  • Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms. Available from: [Link]

  • Stamhuis, E. J., & Cook, A. G. (2017). Hydrolysis of enamines. In Enamines: Synthesis, Structure, and Reactions (2nd ed., pp. 165-180). CRC Press. Available from: [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Pyrimidine 98%. Available from: [Link]

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. Available from: [Link]

  • He, H., & Cava, M. P. (2000). Vinyl and Alkynyl Pyrimidines as Michael Acceptors: An Approach to a Cylindrospermopsin Substructure. The Journal of Organic Chemistry, 65(19), 6245–6248. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • Nishimoto, A., Jitsuzaki, D., Onizuka, K., & Sasaki, S. (2013). 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. Nucleic Acids Research, 41(15), 7511–7520. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • Science.gov. pyrimidine degradation pathway: Topics. Available from: [Link]

  • Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Available from: [Link]

  • Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 70–77. Available from: [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256. Available from: [Link]

  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203-213. Available from: [Link]

  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203-13. Available from: [Link]

  • Bakulina, O., et al. (2021). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 26(1), 132. Available from: [Link]

  • ResearchGate. (2013). Synthesis of 4-vinyl-(1H)-pyrimidine-2-one derivatives. Available from: [Link]

  • ResearchGate. (2015). Mass spectrometry for analysis of purine and pyrimidine compounds. Available from: [Link]

  • Journal of Molecular Science. (2025). Synthesis of novel amino pyrimidine derivatives. Available from: [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 4-(2-(Dimethylamino)vinyl)pyrimidine Reactions

Welcome to the technical support center dedicated to the synthesis of 4-(2-(dimethylamino)vinyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 4-(2-(dimethylamino)vinyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent selection for this critical reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction: The Critical Role of Solvent Selection

The synthesis of 4-(2-(dimethylamino)vinyl)pyrimidine, a key intermediate in the preparation of various bioactive molecules, is typically achieved through the condensation of 4-methylpyrimidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] The choice of solvent in this reaction is not merely a matter of dissolving the reactants; it profoundly influences reaction kinetics, yield, purity, and the formation of byproducts. This guide will delve into the nuances of solvent selection to empower you to achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of 4-(2-(dimethylamino)vinyl)pyrimidine?

A1: The solvent in this reaction serves several key functions:

  • Solubilization: It must effectively dissolve the starting materials, 4-methylpyrimidine and DMF-DMA, to ensure a homogeneous reaction mixture.

  • Heat Transfer: The solvent acts as a medium for uniform heat distribution, which is crucial for maintaining a consistent reaction temperature.

  • Reaction Rate Modulation: The polarity and proticity of the solvent can significantly influence the rate of the reaction by stabilizing or destabilizing the transition states of the reaction mechanism.

  • Byproduct Minimization: A well-chosen solvent can help suppress the formation of unwanted side products, leading to a cleaner reaction profile and easier purification.

Q2: Which solvents are most commonly used for this reaction, and what are their advantages and disadvantages?

A2: The selection of an appropriate solvent is critical for the success of the synthesis of 4-(2-(dimethylamino)vinyl)pyrimidine. High-boiling point, non-polar, aprotic solvents are generally favored for this reaction.

SolventBoiling Point (°C)Key AdvantagesPotential Disadvantages
Toluene 111- Good at solubilizing starting materials.[3]- Facilitates the removal of methanol byproduct via azeotropic distillation.- Generally leads to good yields.[3][4]- Requires relatively high reaction temperatures.
Xylene 138-144- Higher boiling point allows for faster reaction rates.- Excellent for driving the reaction to completion.[3]- Higher temperatures can sometimes lead to increased byproduct formation.
DMF 153- Excellent solubilizing power for a wide range of substrates.[5]- Can be used as both solvent and reagent (if using DMF-DMA).[6]- High boiling point can make removal difficult.- Can sometimes participate in side reactions.
Solvent-Free N/A- Environmentally friendly ("green chemistry") approach.- Can lead to shorter reaction times and high yields.- May not be suitable for all substrates due to potential for localized overheating and poor mixing.[4]
Ethanol 78- A polar protic solvent that can be effective in some pyrimidine syntheses.[5]- May react with DMF-DMA, reducing its effectiveness.- Generally not the first choice for this specific transformation.

Q3: Can I use DMF-DMA as both a reagent and a solvent?

A3: Yes, using an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to serve as both the reagent and the solvent is a common and often effective strategy.[2][6] This approach can drive the reaction to completion by ensuring a high concentration of the reagent. However, it is important to consider that this method can sometimes complicate the purification process due to the need to remove a large excess of DMF-DMA.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q: I am not getting the expected yield of 4-(2-(dimethylamino)vinyl)pyrimidine. What are the likely causes related to my choice of solvent?

A: Low yields in this reaction can often be traced back to solvent-related issues. Here is a systematic approach to troubleshooting:

  • Inadequate Solubilization:

    • Cause: Your chosen solvent may not be effectively dissolving the 4-methylpyrimidine, leading to a heterogeneous reaction mixture and incomplete reaction.

    • Solution: Switch to a solvent with better solubilizing properties for your specific substrate. For instance, if you are using toluene with a substituted 4-methylpyrimidine that has poor solubility, consider trying a more polar aprotic solvent like DMF.[5]

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may not be reaching the necessary activation energy if the boiling point of your solvent is too low.

    • Solution: Move to a higher-boiling point solvent like xylene to increase the reaction temperature and accelerate the reaction rate.[3] Conversely, if you suspect thermal decomposition of your starting material or product, a lower-boiling solvent might be beneficial.

  • Solvent Reactivity:

    • Cause: Protic solvents like ethanol or water can react with DMF-DMA, leading to its decomposition and a reduction in the effective concentration of the reagent.

    • Solution: Ensure you are using a dry, aprotic solvent. If your solvent is not anhydrous, consider drying it using appropriate methods before use.

Problem 2: Formation of Significant Byproducts

Q: My reaction is producing a complex mixture of products, making purification difficult. How can my solvent choice be contributing to this?

A: The formation of byproducts is a common challenge that can often be mitigated by optimizing your solvent selection.

  • High Reaction Temperatures:

    • Cause: While high temperatures can increase the reaction rate, they can also promote side reactions.

    • Solution: If you are using a high-boiling solvent like xylene and observing significant byproduct formation, try switching to a lower-boiling solvent like toluene to run the reaction at a more moderate temperature.

  • Solvent-Mediated Side Reactions:

    • Cause: Certain solvents can actively participate in or catalyze side reactions.

    • Solution: If you suspect your solvent is contributing to byproduct formation, consider switching to a more inert solvent. For example, if you are using DMF and observing unexpected side products, a non-polar solvent like toluene might provide a cleaner reaction profile.

Experimental Protocols

General Procedure for the Synthesis of 4-(2-(Dimethylamino)vinyl)pyrimidine
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpyrimidine (1.0 eq).

  • Add the chosen anhydrous solvent (e.g., toluene, xylene, or DMF) to the flask.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 4-(2-(dimethylamino)vinyl)pyrimidine.

Workflow for Solvent Optimization

The following diagram illustrates a logical workflow for selecting and optimizing the solvent for your reaction.

Caption: A decision-making workflow for optimizing solvent selection.

References

  • OUCI. (n.d.). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Diffe….
  • ResearchGate. (n.d.). Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent..
  • MDPI. (2023, November 15). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones.
  • Sciforum. (2023, November 15). Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H).
  • (2008, February 29). enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • PMC. (2013, June 18). 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA.
  • ResearchGate. (n.d.). Effect of solvent on the synthesis of 4a a | Download Table.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). chemical synthesis of vinyl-modified pyrimidine nucleosides.
  • PMC. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
  • ResearchGate. (n.d.). Synthesis of 4-vinyl-(1H)-pyrimidine-2-one derivatives (2 and 3)a. (a)....
  • Organic Chemistry Portal. (n.d.). Access to Saturated Fused Pyrimidine Derivatives via a Flexible N-Vinyl Tertiary Enamide Synthesis.
  • Google Patents. (n.d.). EP1057831A2 - Process for the preparation of vinyl pyrimidine derivatives.
  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • ResearchGate. (2025, October 13). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • MDPI. (2023, August 31). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate.
  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

Sources

Troubleshooting

Preventing hydrolysis of 4-(2-(Dimethylamino)vinyl)pyrimidine during aqueous workup

This guide provides in-depth technical support for researchers encountering stability issues with 4-(2-(Dimethylamino)vinyl)pyrimidine, a key intermediate, during reaction workups. The content is structured as a series o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers encountering stability issues with 4-(2-(Dimethylamino)vinyl)pyrimidine, a key intermediate, during reaction workups. The content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges in the lab.

Section 1: Understanding the Instability

Q1: My NMR analysis shows my product, 4-(2-(Dimethylamino)vinyl)pyrimidine, is decomposing after my aqueous workup. What is happening?

This is a common issue related to the inherent chemical nature of your compound. 4-(2-(Dimethylamino)vinyl)pyrimidine is an enamine , or more specifically, a vinylogous amidine. Enamines are highly susceptible to hydrolysis, especially in the presence of acid, which is often used or generated during standard aqueous workups.[1][2] The decomposition product you are likely observing is 4-formylpyrimidine and dimethylamine, resulting from the cleavage of the carbon-carbon double bond.

Q2: Can you explain the chemical mechanism of this hydrolysis? Why is it so sensitive to acid?

Certainly. The hydrolysis of enamines is a well-understood, acid-catalyzed process that is essentially the reverse of enamine formation.[3][4] The key steps are:

  • Protonation: The reaction begins with the protonation of the double bond at the carbon atom furthest from the pyrimidine ring (the β-carbon).[1][4] This step is favored under acidic conditions and is the rate-determining step.[5] This creates a resonance-stabilized iminium ion , which is a highly reactive electrophile.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[1][4]

  • Proton Transfer: A series of proton transfers occurs, ultimately leading to the formation of a carbinolamine intermediate.

  • Elimination: The dimethylamino group is protonated, turning it into a good leaving group (-NH(CH₃)₂⁺). The lone pair on the oxygen atom assists in eliminating the dimethylamine, forming a protonated carbonyl.

  • Deprotonation: The resulting amine, being basic, deprotonates the carbonyl, yielding the final, neutral 4-formylpyrimidine and a protonated dimethylammonium salt. This final proton transfer is a key driving force for the reaction.[4]

Below is a diagram illustrating this pathway.

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis Pathway Start 4-(2-(Dimethylamino)vinyl)pyrimidine Protonation Protonation at β-Carbon (Rate-Determining) Start->Protonation + H₃O⁺ Iminium Iminium Ion Intermediate Protonation->Iminium WaterAttack Nucleophilic Attack by H₂O Iminium->WaterAttack Carbinolamine Carbinolamine Intermediate WaterAttack->Carbinolamine Elimination Elimination of Dimethylamine Carbinolamine->Elimination Products Products: 4-Formylpyrimidine & Dimethylamine Elimination->Products - H₂N(CH₃)₂⁺ Workup_Flowchart Start Reaction Complete CheckSensitivity Is the product known to be highly sensitive to hydrolysis? Start->CheckSensitivity CheckImpurity Are impurities non-volatile salts or polar baseline material? CheckSensitivity->CheckImpurity Yes AqueousWorkup Protocol 1: pH-Controlled, Low-Temp Aqueous Workup CheckSensitivity->AqueousWorkup No / Unsure CheckImpurity->AqueousWorkup No / Volatile Impurities NonAqueousWorkup Protocol 2: Non-Aqueous Silica Plug Filtration CheckImpurity->NonAqueousWorkup Yes End Isolated Product AqueousWorkup->End NonAqueousWorkup->End

Caption: Decision guide for selecting the optimal workup method.

References

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

  • Making Molecules. (2024, September 2). Enamines. Available at: [Link]

  • Alcaide, B., et al. (2004). New Strategies for the Synthesis of Fluorinated Vinylogous Amidines and β-Enamino Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Dijkman, G. R., et al. (1997). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry. Available at: [Link]

  • Li, Z., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. Available at: [Link]

  • Parrish, J. P., et al. (2013). The Synthesis of Vinylogous Amidine Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Parrish, J. P., et al. (2013, December 6). The synthesis of vinylogous amidine heterocycles. PubMed. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Available at: [Link]

  • De-Andrade, M. C., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Available at: [Link]

  • University of Rochester, Department of Chemistry. About Workup. Available at: [Link]

  • Not Voodoo. Enamine Formation Mechanism. Available at: [Link]

  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Available at: [Link]

Sources

Optimization

Best purification and recrystallization methods for 4-(2-(Dimethylamino)vinyl)pyrimidine

A Guide for Research, Development, and Manufacturing Professionals Welcome to the technical support center for 4-(2-(Dimethylamino)vinyl)pyrimidine. As a Senior Application Scientist, I understand that obtaining this ver...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Research, Development, and Manufacturing Professionals

Welcome to the technical support center for 4-(2-(Dimethylamino)vinyl)pyrimidine. As a Senior Application Scientist, I understand that obtaining this versatile building block in high purity is critical for the success of subsequent synthetic steps and the integrity of final drug candidates. This molecule, while invaluable, presents unique purification challenges due to its enamine functionality and the nature of its typical synthesis.

This guide is designed to provide you with practical, field-tested solutions to common issues encountered during purification and recrystallization. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude 4-(2-(Dimethylamino)vinyl)pyrimidine?

A1: Impurities typically arise from the synthesis itself, which often involves the condensation of a 4-methylpyrimidine precursor with an N,N-dimethylformamide derivative like N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1][2][3]. Key impurities include:

  • Unreacted Starting Materials: Residual 4-methylpyrimidine or its immediate precursors.

  • Reagent Byproducts: Compounds derived from the decomposition or side-reactions of the condensing agent.

  • Polymeric or Oligomeric Species: The vinyl group can be susceptible to polymerization, especially under thermal stress or in the presence of acid catalysts.

  • Solvent-Related Impurities: High-boiling solvents like DMF can introduce byproducts if the reaction temperature is too high, leading to pyrolysis[4].

Q2: How stable is 4-(2-(Dimethylamino)vinyl)pyrimidine? What are the optimal storage conditions?

A2: The compound's stability is a primary concern. The enamine functional group is susceptible to hydrolysis under acidic conditions, which can cleave the vinyl bond. Furthermore, similar vinylated pyrimidine derivatives have been noted for their potential instability[5]. For optimal long-term stability:

  • Storage: Store the purified solid under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended).

  • Handling: Avoid contact with acidic media, including acidic silica gel during chromatography, unless the silica has been neutralized.

  • Light Sensitivity: Protect from light to prevent potential photochemical reactions or polymerization.

Q3: What are the best initial solvents for dissolving the crude product for purification?

A3: Solubility can vary depending on the impurity profile. A good starting point is moderately polar aprotic solvents.

  • Excellent Candidates: Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are often effective for dissolving the crude material for chromatographic loading.

  • For Recrystallization: Alcohols like ethanol or isopropanol can be effective, often as part of a co-solvent system[6][7].

  • Difficult Cases: While some complex pyrimidines are only soluble in high-boiling polar aprotic solvents like DMF or DMSO, this should be a last resort as these solvents are difficult to remove completely[8].

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the most efficient method.

  • Mobile Phase: Use a solvent system that mirrors your column chromatography eluent, such as a mixture of Hexane/Ethyl Acetate or DCM/Methanol.

  • Visualization: The compound should be UV-active due to its conjugated system. If impurities are not UV-active, staining with a potassium permanganate (KMnO₄) solution can be effective, as it will react with the vinyl group, causing a visible spot.

Troubleshooting Purification & Recrystallization

This section addresses specific problems you may encounter during your experiments.

Problem Statement Root Cause Analysis Recommended Solution
"My purified product is a persistent oil and will not crystallize." This is typically caused by residual solvents or minor impurities that inhibit the formation of a crystal lattice. The compound's intrinsic properties may also favor an amorphous state.1. Ensure Solvent Removal: Dry the oil under high vacuum for an extended period, possibly with gentle heating (if thermally stable).2. Re-Purify: A fast chromatographic "plug" through silica can remove the impurities preventing crystallization.3. Change Crystallization Technique: If standard cooling crystallization fails, try vapor diffusion . Dissolve the compound in a small amount of a good solvent (e.g., DCM) and place this vial inside a larger, sealed chamber containing a poor solvent (an "anti-solvent" like hexane or diethyl ether). The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals[8].
"My yield is very low after silica gel chromatography." The dimethylamino group is basic and can interact strongly with the acidic surface of standard silica gel, leading to irreversible adsorption or "streaking" where the compound slowly bleeds off the column. The enamine may also be degrading on the acidic stationary phase.1. Deactivate the Silica: Add a small amount (0.1 - 1.0%) of a volatile base, such as triethylamine (TEA) or a 7N solution of ammonia in methanol, to your mobile phase. This neutralizes the acidic sites on the silica, improving recovery significantly.2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina for the stationary phase if your compound is particularly sensitive to acidic silica.
"The product appears pure by ¹H NMR but has a dark brown or yellow color." The color is likely due to trace amounts of highly conjugated, high-molecular-weight impurities or oxidation products that are not present in sufficient quantity to be detected by routine NMR.1. Activated Charcoal Treatment: During recrystallization, dissolve the compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal, and maintain the heat for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal, then allow the filtrate to cool and crystallize. This process is very effective at adsorbing colored impurities[6].
"I see significant tailing/streaking of my product spot on the TLC plate." This is the classic sign of a basic compound interacting with acidic silica gel, which is predictive of poor performance during column chromatography.The solution is the same as for low column yield: add 0.1 - 1.0% triethylamine or ammonia in methanol to the TLC developing solvent. This will result in sharp, well-defined spots and provide a more accurate picture of the separation you can achieve on a column run under the same conditions.
Recommended Purification Protocols
Method 1: Flash Column Chromatography (Primary Purification)

This method is the gold standard for removing the primary impurities from the crude reaction mixture.

Experimental Protocol:

  • Stationary Phase Preparation: Select a glass column and pack it with silica gel (230-400 mesh) using your chosen eluent system. A typical slurry packing method is recommended.

  • Mobile Phase Preparation: Prepare an eluent mixture of Hexane and Ethyl Acetate. A gradient elution is often most effective. A recommended starting point is 95:5 Hexane:EtOAc. Crucially, add 0.5% triethylamine (TEA) to your mobile phase solvents to prevent compound degradation and improve peak shape.

  • Sample Loading: Dissolve the crude 4-(2-(Dimethylamino)vinyl)pyrimidine in a minimal amount of dichloromethane (DCM). To this solution, add a small amount of silica gel to form a slurry. Evaporate the solvent completely to obtain a dry, free-flowing powder. This "dry loading" method prevents solvent-channeling effects and leads to superior separation. Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection: Begin elution with the low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Monitor the eluate by TLC. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20) to elute your target compound. Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent and TEA under reduced pressure using a rotary evaporator.

Method 2: Recrystallization (For Final Polishing)

Recrystallization is an excellent secondary step to achieve high analytical purity and obtain a stable, crystalline solid. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

Experimental Protocol:

  • Solvent Selection: Use the table below to select a starting solvent system. Test on a small scale first.

  • Dissolution: Place the material from the chromatography step into an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., Ethyl Acetate) and heat the mixture gently (using a steam bath or hot plate) with stirring until the solid is fully dissolved.

  • Induce Crystallization:

    • Single Solvent: If using a single solvent like isopropanol, simply allow the flask to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

    • Two-Solvent System: While the solution is hot, add the "poor" solvent (anti-solvent, e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath for at least 30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent. Dry the crystals thoroughly under high vacuum.

Table of Potential Recrystallization Solvent Systems:

Solvent System (Good : Poor)Application Notes & Rationale
Ethyl Acetate : HexaneA classic choice for compounds of moderate polarity. Provides a large polarity differential, which is ideal for inducing crystallization.
IsopropanolA single-solvent system that can be effective. Its volatility is lower than ethanol, which can sometimes promote slower, more controlled crystal growth[7].
Methanol : Diethyl EtherDissolve in a minimal amount of methanol and add diethyl ether as the anti-solvent. Good for slightly more polar compounds.
Purification and Analysis Workflow

The following diagram illustrates the logical flow from crude product to a final, characterized pure compound.

Purification_Workflow cluster_0 Primary Purification cluster_1 Isolation & Assessment cluster_2 Final Polishing (If Needed) Crude Crude Product Load Dry Load onto Silica Crude->Load Column Flash Column Chromatography (Hexane/EtOAc + 0.5% TEA) Load->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evap1 Solvent Evaporation Combine->Evap1 PurityCheck Purity & Identity Check (¹H NMR, LC-MS) Evap1->PurityCheck Recrys Recrystallization (e.g., EtOAc/Hexane) PurityCheck->Recrys Purity < 99% FinalProduct Final Pure Product (Store at -20°C, under N₂) PurityCheck->FinalProduct Purity ≥ 99% Filter Filter & Wash Crystals Recrys->Filter Dry Dry Under High Vacuum Filter->Dry Dry->FinalProduct

Purification workflow for 4-(2-(Dimethylamino)vinyl)pyrimidine.
References
  • BenchChem. (n.d.). Chemical synthesis of vinyl-modified pyrimidine nucleosides.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9260, Pyrimidine. Retrieved from [Link]

  • Nishimoto, A., Jitsuzaki, D., Onizuka, K., Taniguchi, Y., Nagatsugi, F., & Sasaki, S. (2013). 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. Nucleic acids research, 41(13), 6774–6781. [Link]

  • El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Crystals, 13(9), 1333. [Link]

  • Kowalska, A., et al. (2011). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 68(1), 57-65.
  • Nishimoto, A., Jitsuzaki, D., Onizuka, K., Taniguchi, Y., Nagatsugi, F., & Sasaki, S. (2013). 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. PubMed. Retrieved from [Link]

  • Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Processes, 8(11), 1422. [Link]

  • Sasaki, S., et al. (2013). Synthesis of 4-vinyl-(1H)-pyrimidine-2-one derivatives (2 and 3)a. ResearchGate. Retrieved from [Link]

  • Hoffmann-La Roche. (2000). Process for the preparation of vinyl pyrimidine derivatives. European Patent Office. EP 1057831 A2.
  • Obydennov, D. L., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. ResearchGate. Retrieved from [Link]

  • Obydennov, D. L., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4 H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules (Basel, Switzerland), 27(24), 8996. [Link]

  • van der Hurk, E., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry. [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Baluja, S., & Gediya, N. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(1), 25-30.
  • Guangdong Kelun Pharmaceutical Co., Ltd. (2003). Method of preparing 4-dimethylamino pyridine. Google Patents. CN1442408A.
  • Various Authors. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Retrieved from [Link]

  • Hoffmann-La Roche. (2000). Process for the preparation of vinyl pyrimidine derivatives. Google Patents. EP1057831A2.
  • Obydennov, D. L., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8996. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in 4-(2-(Dimethylamino)vinyl)pyrimidine Cycloadditions

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-(Dimethylamino)vinyl)pyrimidine and its derivatives. This molecule is a valuable buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-(Dimethylamino)vinyl)pyrimidine and its derivatives. This molecule is a valuable building block, but its participation in cycloaddition reactions, particularly [4+2] Diels-Alder type reactions, is often hampered by low reactivity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges and achieve your synthetic goals.

The core issue stems from the electronic nature of the substrate. The pyrimidine ring is electron-deficient, which would typically make it a good component for an inverse-electron-demand Diels-Alder reaction.[1] However, the powerful electron-donating effect of the dimethylamino group on the vinyl substituent creates an electron-rich π-system.[2][3][4] This electronic push-pull nature can lead to a mismatched frontier molecular orbital (HOMO-LUMO) energy gap with many common reaction partners, resulting in slow reactions and low yields.[5]

This guide is designed to be a practical resource, explaining not just what to do, but why each strategy is effective.

Understanding the Core Problem: The Push-Pull Effect

The primary hurdle in cycloadditions involving 4-(2-(Dimethylamino)vinyl)pyrimidine is its unique electronic profile.

  • Electron-Deficient Heterocycle: The pyrimidine ring, with its two nitrogen atoms, is inherently electron-poor. This lowers the energy of its molecular orbitals.

  • Electron-Rich Eneamine: The (dimethylamino)vinyl substituent is a potent electron-donating group (EDG). This creates a high-energy Highest Occupied Molecular Orbital (HOMO) localized on the vinyl fragment.

This creates a conflict. For a standard Diels-Alder reaction, you typically want an electron-rich diene and an electron-poor dienophile.[5][6][7] Here, the vinylpyrimidine can potentially act as either, but it is not ideally suited for either role without activation. The key to success is to modulate this electronic character to favor a specific reaction pathway.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during these cycloaddition reactions in a practical question-and-answer format.

Question 1: My reaction is not proceeding or is extremely slow. What are the primary causes and how can I fix it?

Answer: A stalled reaction is the most frequent complaint and usually points to a large activation energy barrier due to a poor HOMO-LUMO energy match.

Core Reason: The dienophile (your reaction partner) is likely not electron-deficient enough to react with the electron-rich enamine moiety, or the diene is not electron-rich enough for an inverse-demand reaction.

Solutions:

  • Lewis Acid Catalysis: This is the most effective and widely applicable solution. A Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, AlCl₃, Sc(OTf)₃) will coordinate to the nitrogen atoms of the pyrimidine ring.[8] This coordination acts as a powerful electron-withdrawing group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinylpyrimidine system. This makes it a much more reactive dienophile toward standard electron-rich dienes.[8]

  • Increase Reaction Temperature: Cycloadditions are often under thermodynamic control.[9] Increasing the temperature provides the necessary energy to overcome the activation barrier. However, be cautious, as this can also promote the reverse (retro-Diels-Alder) reaction and lead to side-product formation.[9] Reactions should be run in high-boiling point solvents like toluene, xylene, or 1,2-dichlorobenzene under an inert atmosphere.

  • Choose a More Reactive Partner:

    • For Normal-Demand Diels-Alder (Vinylpyrimidine as diene): Use a highly electron-deficient dienophile. Examples include maleic anhydride, N-phenylmaleimide, or dimethyl acetylenedicarboxylate (DMAD).

    • For Inverse-Demand Diels-Alder (Vinylpyrimidine as dienophile): This is less common but can be promoted with very electron-rich dienes, especially in the presence of Lewis acids.

Troubleshooting Flowchart: Stalled Reaction

G start Reaction Stalled or Slow check1 Is a Lewis Acid catalyst present? start->check1 add_la Action: Add Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂) Rationale: Lowers LUMO energy of pyrimidine system. check1->add_la No check2 Is the reaction temperature optimal? check1->check2 Yes end Reaction should proceed. Monitor by TLC/LC-MS. add_la->end increase_temp Action: Increase Temperature (Toluene, Xylene) Rationale: Overcomes kinetic barrier. check2->increase_temp No check3 Evaluate Dienophile/Diene Reactivity check2->check3 Yes increase_temp->end change_partner Action: Use a more electron-deficient dienophile (e.g., Maleic Anhydride) or electron-rich diene. check3->change_partner change_partner->end

Caption: A step-by-step guide to troubleshooting stalled cycloadditions.

Question 2: I'm getting very low yields and a complex mixture of products. What's going wrong?

Answer: Low yields accompanied by multiple products often suggest side reactions are outcompeting the desired cycloaddition.

Core Reasons:

  • Polymerization: Enamines and activated alkenes can be prone to polymerization, especially at high temperatures or in the presence of acid catalysts.

  • Side Reactions: The dimethylamino group can be susceptible to elimination or other reactions under harsh conditions.

  • Reversibility: The Diels-Alder reaction can be reversible, and if the product is not thermodynamically stable, the equilibrium will favor the starting materials.[9]

Solutions:

  • Optimize Catalyst Loading and Type: Too much Lewis acid can lead to decomposition. Start with a catalytic amount (10-20 mol%) and screen different Lewis acids. Some may be too harsh (AlCl₃) while others may be milder (ZnCl₂).

  • Control Temperature Carefully: While heat can initiate the reaction, excessive temperatures can favor decomposition and the retro-Diels-Alder pathway. Find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Solvent Choice: The choice of solvent can influence selectivity.[10] Non-polar solvents like toluene or dichloromethane are often good starting points. Protic or highly polar solvents might interfere with Lewis acids or promote side reactions.

  • Work-up Procedure: Ensure your work-up procedure is quenching the catalyst and is not promoting degradation of the desired product. An aqueous wash with a mild base (e.g., NaHCO₃ solution) is often necessary to neutralize the Lewis acid.

Factors Affecting Yield and Selectivity

G cluster_factors Controlling Factors cluster_outcomes Potential Outcomes center Desired Cycloaddition Product Retro Retro-Diels-Alder center->Retro Equilibrium Catalyst Lewis Acid (Type & Loading) Catalyst->center Optimizes Side Side Products Catalyst->Side Can Cause Temp Temperature Temp->center Initiates Polymer Polymerization Temp->Polymer Promotes Temp->Retro Promotes Solvent Solvent Polarity Solvent->center Influences Partner Reaction Partner (Diene/Dienophile) Partner->center Enables

Caption: Interplay of factors governing the success of the cycloaddition.

Question 3: How can I improve the regioselectivity of my reaction?

Answer: Regioselectivity in Diels-Alder reactions is governed by electronic and steric factors. With substituted dienes and dienophiles, multiple isomers can form.

Core Reason: The directing effects of the pyrimidine ring and the dimethylamino group may not be strong enough or may be in opposition, leading to a mixture of regioisomers.

Solutions:

  • Lewis Acid Catalysis: As with reactivity, Lewis acids are paramount for controlling regioselectivity. By coordinating to the pyrimidine, the Lewis acid creates a much more polarized system. This enhances the difference in the magnitude of the orbital coefficients at different atoms, strongly favoring one regioisomeric transition state over the other.[8] For reactions with unsymmetrical dienes (e.g., isoprene), Lewis acid promotion can often switch the selectivity from a nearly 1:1 mixture to >20:1 in favor of the para-like product.

  • Steric Hindrance: Incorporating bulky groups on either the pyrimidine or the reaction partner can disfavor certain transition states, thereby improving regioselectivity.

  • Intramolecular Reactions: If applicable, tethering the diene and dienophile into a single molecule for an intramolecular Diels-Alder reaction can impose strong geometric constraints, often leading to a single regioisomer.[11]

Comparison of Thermal vs. Lewis Acid Catalyzed Reaction
ParameterThermal ReactionLewis Acid (BF₃·OEt₂) CatalyzedRationale
Temperature High (e.g., 150 °C)Lower (e.g., 25-80 °C)Lewis acid lowers the activation energy barrier.
Reaction Time Long (24-72 h)Short (2-12 h)Reaction is significantly accelerated.
Yield Often low (<20%)Moderate to High (50-90%)The desired pathway is favored over side reactions.
Regioselectivity Poor (e.g., 2:1)Excellent (e.g., >20:1)Enhanced polarization of the dienophile directs the addition.[8]

Experimental Protocols

Protocol 1: Baseline Thermal Diels-Alder Reaction (Illustrative)

This protocol illustrates a typical thermal reaction which often results in low yield.

Materials:

  • 4-(2-(Dimethylamino)vinyl)pyrimidine (1 equiv)

  • Isoprene (3 equiv)

  • Toluene (anhydrous)

  • Heavy-walled pressure vessel with a stir bar

Procedure:

  • To the pressure vessel, add 4-(2-(Dimethylamino)vinyl)pyrimidine.

  • Add anhydrous toluene under an argon or nitrogen atmosphere.

  • Add isoprene to the solution.

  • Seal the vessel tightly.

  • Heat the reaction mixture to 150 °C with vigorous stirring for 48 hours.

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Analyze the crude product by ¹H NMR and LC-MS to determine conversion and product ratio. Purification by column chromatography is typically required.

Protocol 2: Optimized Lewis Acid-Promoted Diels-Alder Reaction

This protocol demonstrates a more effective, higher-yielding approach.

Materials:

  • 4-(2-(Dimethylamino)vinyl)pyrimidine (1 equiv)

  • Isoprene (2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Argon or Nitrogen atmosphere setup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a stir bar, thermometer, and argon inlet.

  • Dissolve 4-(2-(Dimethylamino)vinyl)pyrimidine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add BF₃·OEt₂ dropwise via syringe. A color change and/or formation of a complex may be observed. Stir for 15 minutes at 0 °C.

  • Add isoprene to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C.

  • Slowly quench the reaction by adding saturated NaHCO₃ solution. Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.[Link]

  • Transition‐Metal‐Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. ResearchGate.[Link]

  • [2+2+2] Cycloaddition Reactions Catalyzed by Transition Metal Complexes. University of Windsor.[Link]

  • The influence of the [4+2] cycloaddition reaction mechanism on its stereochemistry. ResearchGate.[Link]

  • Access to Polysubstituted Pyrimidin-2-ones by Pd-Catalyzed [2 + 2 + 2] Cycloaddition of Alkyne-Tethered Malononitriles and Isocyanates. ACS Publications.[Link]

  • Non-Precious Metals Catalyze Formal [4 + 2] Cycloaddition Reactions of 1,2-Diazines and Siloxyalkynes under Ambient Conditions. ACS Publications.[Link]

  • Diels-Alder Reaction. Organic Chemistry Portal.[Link]

  • Diels–Alder reaction. Wikipedia.[Link]

  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI.[Link]

  • Inverse Electron Demand Diels–Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility. ACS Publications.[Link]

  • Mechanism of [4+2] cycloaddition reaction. ResearchGate.[Link]

  • Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. RSC Publishing.[Link]

  • Synthesis of 4-vinyl-(1H)-pyrimidine-2-one derivatives. ResearchGate.[Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.[Link]

  • Hierarchically assembled helicates as reaction platform – from stoichiometric Diels–Alder reactions to enamine catalysis. PMC.[Link]

  • Computational Exploration of Concerted and Zwitterionic Mechanisms of Diels–Alder Reactions between 1,2,3-Triazines and Enamines and Acceleration by Hydrogen-Bonding Solvents. PMC.[Link]

  • An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A. PMC.[Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI.[Link]

  • Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. MDPI.[Link]

  • 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. PMC.[Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. MDPI.[Link]

  • An Efficient Route to Pyrimidine Nucleoside Analogues by [4 + 2] Cycloaddition Reaction. ACS Publications.[Link]

  • Asymmetric Inverse-Electron-Demand Oxa-Diels–Alder Reaction of Allylic Ketones through Dienamine Catalysis. ACS Publications.[Link]

  • Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journals.[Link]

  • 2-(2-(Dimethylamino)vinyl)-4 H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. PubMed.[Link]

  • Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. PMC.[Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. ResearchGate.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for Assessing 4-(2-(Dimethylamino)vinyl)pyrimidine Purity

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) validation methods for the purity assessment of 4-(2-(Dimethylamino)vinyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical system.

The Analytical Challenge: 4-(2-(Dimethylamino)vinyl)pyrimidine

The structure of 4-(2-(Dimethylamino)vinyl)pyrimidine, with its pyrimidine core and a dimethylamino-vinyl side chain, suggests a compound with polar characteristics. This polarity presents a specific challenge for traditional reversed-phase HPLC, where highly polar compounds may exhibit poor retention on non-polar stationary phases like C18. Therefore, this guide will compare two distinct HPLC approaches: a conventional reversed-phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing a comprehensive view of the available analytical strategies.

Foundational Principles of HPLC Method Validation

A robust HPLC method is one that is proven to be fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, which we will adapt to the specific case of 4-(2-(Dimethylamino)vinyl)pyrimidine.[1][2] The core validation parameters we will discuss are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6][7][8]

  • Accuracy: The closeness of test results to the true value.[9][10][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[9][10][11]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[12][13][14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[15][16][17]

Comparative HPLC Methodologies

The choice of chromatographic mode is paramount for the successful analysis of 4-(2-(Dimethylamino)vinyl)pyrimidine. Below, we compare two suitable methods.

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)Rationale
Column C18, 5 µm, 4.6 x 250 mmHILIC (e.g., Amide or Silica-based), 5 µm, 4.6 x 250 mmC18 is a workhorse for a wide range of compounds.[18] HILIC is specifically designed for the retention of polar compounds that are poorly retained in reversed-phase.[9][19]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: 95:5 Acetonitrile:Water with 10 mM Ammonium AcetateB: 50:50 Acetonitrile:Water with 10 mM Ammonium AcetateThe acidic mobile phase in RP-HPLC helps to suppress the ionization of the basic dimethylamino group, improving peak shape. In HILIC, a high organic content in the mobile phase facilitates the partitioning of the polar analyte into the water-enriched layer on the stationary phase surface.
Gradient 20% to 80% B over 20 minutes95% to 50% A over 20 minutesGradient elution is necessary to elute any potential non-polar impurities in RP-HPLC and polar impurities in HILIC in a reasonable time.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 275 nmUV at 275 nmThe pyrimidine chromophore is expected to have a strong UV absorbance. The specific wavelength should be determined by running a UV scan of the analyte.

Experimental Protocols

Here, we provide detailed protocols for the validation of the chosen HPLC methods. The principles are applicable to both RP-HPLC and HILIC, with adjustments to the chromatographic conditions as outlined above.

Specificity and Forced Degradation Studies

Specificity is arguably the most critical validation parameter for a purity-indicating method. It is demonstrated through forced degradation studies, which intentionally stress the API to produce potential degradation products.[20] The goal is to show that the analytical method can separate the main peak from all degradants, ensuring that the peak is pure.

Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 4-(2-(Dimethylamino)vinyl)pyrimidine in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the 4-(2-(Dimethylamino)vinyl)pyrimidine peak in all chromatograms. The peak should be spectrally homogeneous.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API 4-(2-(Dimethylamino)vinyl)pyrimidine Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (105°C, Solid) API->Thermal Expose to Stress Photo Photolytic (UV Light) API->Photo Expose to Stress HPLC HPLC Analysis (RP-HPLC or HILIC) Acid->HPLC Inject Stressed Samples Base->HPLC Inject Stressed Samples Oxidation->HPLC Inject Stressed Samples Thermal->HPLC Inject Stressed Samples Photo->HPLC Inject Stressed Samples PDA Peak Purity Assessment (PDA Detector) HPLC->PDA Evaluate Specificity

Caption: Key Parameters of HPLC Method Validation.

Conclusion: Selecting the Optimal Method

Both the RP-HPLC and HILIC methods, when properly validated, can be suitable for assessing the purity of 4-(2-(Dimethylamino)vinyl)pyrimidine.

  • The RP-HPLC method is a robust and widely understood technique. However, if the compound and its potential impurities are very polar, achieving adequate retention and resolution might be challenging.

  • The HILIC method offers a significant advantage for the retention of polar analytes. This can lead to better separation from polar impurities and the solvent front. However, HILIC methods can sometimes require longer equilibration times and be more sensitive to the water content of the mobile phase.

Ultimately, the choice of method will depend on the specific impurity profile of the 4-(2-(Dimethylamino)vinyl)pyrimidine sample. It is recommended to screen the sample using both methods during development to determine which provides the most comprehensive separation. The validation data presented in this guide, though hypothetical, illustrates the expected performance of each method and provides a framework for the rigorous assessment of any HPLC method for purity analysis.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal, 41(1), 48-56.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. Retrieved from [Link]

  • Forced Degradation Testing. (n.d.). SGS Singapore. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023, December 9). Separation Science. Retrieved from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance?. (2025, September 17). Altabrisa Group. Retrieved from [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. (2025, September 22). Altabrisa Group. Retrieved from [Link]

  • Robustness Tests. (2025, November 27). LCGC International. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). LCGC Europe.
  • HPLC Specificity Testing: Importance Explained. (2025, September 15). Altabrisa Group. Retrieved from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). New Food Magazine.
  • A geometric approach to robustness testing in analytical HPLC. (n.d.).
  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026, February 25). Contract Pharma.
  • HPLC Method Validation: Key Parameters and Importance. (n.d.). Assay Analytica. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist.
  • What Does Specificity Mean in Chrom
  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2017). World Journal of Nuclear Medicine, 16(3), 209–215.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2020). Asian Journal of Pharmaceutical Analysis, 10(4), 213-218.
  • 9.2.4.5 Operation Ranges Linear Range. (n.d.). IUPAC.
  • Study of the Linear Range in HPLC Analyses with UV Detection: Methodology and Experimental Application to the Influence of the Analyte UV Spectrum. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Compliance Academy. Retrieved from [Link]

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Comparative

Objective Comparison Guide: Nucleophilicity of 4-(2-(Dimethylamino)vinyl)pyrimidine vs. Standard and Heterocyclic Enamines

As a Senior Application Scientist in heterocyclic synthesis and organocatalysis, I frequently encounter the assumption that all enamines act as carbon nucleophiles. While this is true for standard aliphatic enamines, int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in heterocyclic synthesis and organocatalysis, I frequently encounter the assumption that all enamines act as carbon nucleophiles. While this is true for standard aliphatic enamines, introducing strong electron-withdrawing groups fundamentally rewires their reactivity.

This guide provides an objective, data-grounded comparison between the suppressed nucleophilicity of "push-pull" enamines—specifically 4-(2-(Dimethylamino)vinyl)pyrimidine —and the hyper-reactivity of standard and N-heterocyclic enamines. By understanding the causality behind these electronic shifts, researchers can better select building blocks for late-stage functionalization and drug development.

Mechanistic Causality: The "Push-Pull" Effect on Nucleophilicity

To objectively compare nucleophilicity, we rely on the Mayr Reactivity Scale , governed by the linear free-energy relationship: logk=sN​(N+E) , where N is the nucleophilicity parameter, sN​ is the sensitivity, and E is the electrophilicity parameter of the reference compound.

Standard and Heterocyclic Enamines (The Nucleophiles)

In a standard enamine (e.g., 1-(cyclohex-1-en-1-yl)pyrrolidine), the nitrogen lone pair donates electron density into the α -carbon, making the β -carbon highly electron-rich and nucleophilic. This effect is magnified in N-Heterocyclic Olefins (NHOs) , such as 2-methylene-1,2-dihydropyridines, which act as super electron donors with exceptional N values[1].

4-(2-(Dimethylamino)vinyl)pyrimidine (The Electrophile)

4-(2-(Dimethylamino)vinyl)pyrimidine is synthesized via the condensation of 4-methylpyrimidine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[2]. This creates a push-pull enamine (a vinylogous amide/amine).

  • The Push: The dimethylamino group strongly donates electron density.

  • The Pull: The pyrimidine ring is highly π -electron deficient and acts as an electron sink.

The Causality: The extended conjugation allows the pyrimidine ring to absorb the electron density from the nitrogen lone pair. This drastically lowers the HOMO energy, completely quenching the nucleophilicity at the β -carbon. Consequently, the polarization flips the reactivity profile: the α -carbon (attached to the dimethylamino group) becomes a highly electrophilic center. Instead of attacking electrophiles, this enamine undergoes addition-elimination reactions where external nucleophiles attack the α -carbon, expelling dimethylamine[3].

Quantitative Reactivity Comparison

The following table summarizes the quantitative Mayr parameters ( N , sN​ ) demonstrating the vast electronic differences across enamine classes.

Enamine ClassRepresentative CompoundMayr Nucleophilicity ( N )Sensitivity ( sN​ )Primary Reactivity Mode
N-Heterocyclic Olefins (NHOs) 2-Methylene-1,2-dihydropyridine19.4 – 21.2~0.60Super Electron Donor (Nucleophile)
Standard Secondary Enamines 1-(Cyclohex-1-en-1-yl)pyrrolidine~13.5 – 15.0~0.81Strong Carbon Nucleophile
Enamides N-Vinyl acetamides4.6 – 7.1~0.90Moderate Nucleophile
Push-Pull Enamines 4-(2-(Dimethylamino)vinyl)pyrimidine< 0 (Suppressed)N/AElectrophile (Addition-Elimination)

Data supported by kinetic studies from the Mayr database and related literature [4[4],5[5]].

Visualizing the Reaction Logic

ElectronicFlow cluster_standard Standard Enamine cluster_pushpull Push-Pull Enamine N1 Amine Nitrogen (Lone Pair Donor) C1 Beta-Carbon (Electron Rich) N1->C1 +M Effect E1 Electrophile (e.g., Alkyl Halide) C1->E1 Nucleophilic Attack N2 Dimethylamino Group (Push) P1 Pyrimidine Ring (Pull / Sink) N2->P1 Conjugation C2 Alpha-Carbon (Electrophilic) P1->C2 Polarization Nu1 External Nucleophile (e.g., Hydrazine) Nu1->C2 Addition

Fig 1: Electronic flow in standard enamines versus push-pull systems.

Experimental Workflows & Self-Validating Protocols

To rigorously prove the electronic nature of these compounds, we utilize two self-validating experimental workflows. Protocol 1 quantifies standard nucleophilicity, while Protocol 2 validates the inverted electrophilic nature of the pyrimidine derivative.

Protocol 1: Kinetic Evaluation of Enamine Nucleophilicity (Mayr's Method)

This protocol uses stopped-flow photometry to measure the decay of colored reference electrophiles, providing a self-validating linear free-energy relationship.

  • Preparation : Prepare a 0.01 M solution of the standard enamine (e.g., 1-(cyclohex-1-en-1-yl)pyrrolidine) in anhydrous acetonitrile under argon.

  • Electrophile Selection : Prepare 0.001 M solutions of reference benzhydrylium tetrafluoroborates (e.g., (p−MeOC6​H4​)2​CH+BF4−​ ) in acetonitrile.

  • Kinetic Measurement : Using a stopped-flow spectrophotometer thermostated at 20 °C, mix the enamine and electrophile solutions (pseudo-first-order conditions: [Enamine] [Electrophile]).

  • Data Acquisition : Monitor the exponential decay of the benzhydrylium ion absorbance (typically between 400–600 nm).

  • Validation & Calculation : Plot the observed pseudo-first-order rate constants ( kobs​ ) against enamine concentration to obtain the second-order rate constant ( k2​ ). A highly linear plot ( R2>0.99 ) validates the mechanism. Calculate N and sN​ using logk2​=sN​(N+E) .

Protocol 2: Validating the Electrophilicity of 4-(2-(Dimethylamino)vinyl)pyrimidine

Because push-pull enamines fail to react with benzhydrylium ions (due to suppressed nucleophilicity), we validate their electrophilicity by trapping them with a bifunctional nucleophile to form a fused heterocycle.

  • Synthesis of the Push-Pull Enamine : Dissolve 4-methylpyrimidine (10 mmol) in 15 mL of N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Reflux the mixture at 110 °C for 12 hours.

  • Isolation : Concentrate the mixture under reduced pressure to remove excess DMF-DMA and methanol byproducts. Triturate the residue with diethyl ether to isolate 4-(2-(Dimethylamino)vinyl)pyrimidine as a solid.

  • Electrophilic Trapping (Addition-Elimination) : Dissolve the isolated enamine (5 mmol) in 20 mL of ethanol. Add hydrazine hydrate (6 mmol).

  • Cyclization : Reflux the mixture for 4 hours. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic α -carbon of the enamine. This is followed by the thermodynamic elimination of dimethylamine gas and subsequent cyclization.

  • Self-Validation : Cool the mixture to precipitate the product. The successful isolation and NMR confirmation of the resulting pyrazolo-pyrimidine derivative definitively proves that the enamine acted as an electrophile at the α -carbon, validating the push-pull causality.

ProtocolWorkflow Step1 1. Synthesize Push-Pull Enamine (Pyrimidine + DMF-DMA) Step2 2. React with Nucleophile (e.g., Hydrazine) Step1->Step2 Heat Step3 3. Attack at Alpha-Carbon (Addition Intermediate) Step2->Step3 Kinetic Step Step4 4. Eliminate Dimethylamine (Aromatization) Step3->Step4 Thermodynamic Force Step5 5. Isolate Fused Heterocycle (Validation of Electrophilicity) Step4->Step5 Purification

Fig 2: Self-validating workflow for addition-elimination of push-pull enamines.

Conclusion for Drug Development

When designing synthetic routes for novel therapeutics, the structural context of an enamine is paramount. While standard enamines and NHOs are invaluable for nucleophilic functionalization (e.g., Michael additions, alkylations), push-pull systems like 4-(2-(Dimethylamino)vinyl)pyrimidine must be treated as masked electrophiles. Their unique ability to undergo addition-elimination makes them premier C3-synthons for constructing complex, fused nitrogenous scaffolds (like pyrido-pyrimidines and pyrazolo-pyrimidines) frequently found in kinase inhibitors and CNS-active agents.

References

  • Master Organic Chemistry. "Enamines – formation, properties, reactions, and mechanisms."
  • ResearchGate. "Enamines and various types of nucleophilic NHOs (ordered by their Mayr nucleophilicity parameter N)."
  • PubMed.
  • OUCI. "Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent."
  • ACS Publications. "Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)

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Validation

A Comparative Spectroscopic Guide to Dimethylamino Vinyl Pyrimidines and Pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of molecular design, donor-π-acceptor (D-π-A) chromophores are of paramount importance, finding applications from bioimaging t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular design, donor-π-acceptor (D-π-A) chromophores are of paramount importance, finding applications from bioimaging to materials science.[1] Among these, dimethylamino vinyl pyrimidines and pyridines represent two closely related families of compounds with significant potential. Both feature a powerful electron-donating dimethylamino group connected via a vinyl π-bridge to a nitrogen-containing heteroaromatic acceptor. However, the simple inclusion of a second nitrogen atom in the pyrimidine ring profoundly alters the electronic landscape of the molecule, leading to distinct and often tunable spectroscopic properties.

This guide provides an in-depth, comparative analysis of the key spectroscopic differences between these two classes of compounds. We will delve into the underlying electronic and structural reasons for their divergent behaviors in UV-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Understanding these differences is critical for researchers aiming to rationally design molecules with specific photophysical or structural characteristics for their applications.

Core Structural and Electronic Differences

The primary distinction lies in the heteroaromatic core: pyridine is a six-membered aromatic ring with one nitrogen atom, while pyrimidine is a diazine with two nitrogen atoms in a 1,3-arrangement. This seemingly minor change has major consequences:

  • Electron Deficiency: Pyrimidine is significantly more π-deficient than pyridine due to the presence of the second electronegative nitrogen atom.[2] This enhances its electron-accepting capability within the D-π-A framework.

  • Symmetry and Dipole Moment: The substitution pattern on the pyrimidine ring relative to the two nitrogens can lead to different ground-state dipole moments compared to the analogous pyridine derivative.

  • Basicity: The nitrogen atoms in pyrimidine are less basic than the nitrogen in pyridine, which can influence interactions with protic solvents or acidic environments.

These fundamental differences are the root cause of the distinct spectroscopic signatures discussed below.

Caption: Core structural differences between pyridine and pyrimidine analogs.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For these D-π-A systems, the lowest energy absorption band typically corresponds to an intramolecular charge-transfer (ICT) transition, where electron density moves from the dimethylamino donor to the heteroaromatic acceptor upon photoexcitation.[3][4][5]

Comparative Analysis:

The pyrimidine derivative is expected to show a red-shifted (bathochromic) absorption maximum (λmax) compared to the pyridine analog.

  • Causality: The increased π-deficiency of the pyrimidine ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2] This reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO), which is primarily located on the electron-donating dimethylamino-vinyl portion, and the LUMO. A smaller HOMO-LUMO gap requires lower energy (longer wavelength) light to induce the ICT transition.

Data Summary:

Compound ClassTypical λmax Range (in nonpolar solvent)Molar Absorptivity (ε)Key Influencing Factor
Dimethylamino vinyl pyridines 350 - 400 nm> 10,000 L mol⁻¹ cm⁻¹[5]Moderate π-deficiency of the pyridine ring.
Dimethylamino vinyl pyrimidines 380 - 450 nm> 10,000 L mol⁻¹ cm⁻¹High π-deficiency of the pyrimidine ring.[2]

Note: These are representative values; actual λmax will vary with substitution and solvent.

Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol ensures the accurate determination of λmax and molar absorptivity.

UV_Vis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis A Prepare stock solutions (~1 mM in spectroscopic grade solvent, e.g., THF) B Create dilute solutions (e.g., 10 µM) ensuring -absorbance is within linear range (0.1-1.0) A->B C Use dual-beam spectrophotometer B->C D Record baseline with cuvette containing pure solvent C->D E Measure sample absorbance spectrum (e.g., 250-600 nm) D->E F Identify λmax (wavelength of peak absorbance) E->F G Calculate ε using Beer-Lambert Law (A = εcl) F->G

Caption: Standard workflow for UV-Vis absorption analysis.

  • Solution Preparation: Prepare stock solutions (e.g., 1x10⁻³ M) of each compound in a spectroscopic grade solvent (e.g., Dichloromethane, THF). From these, prepare working solutions (e.g., 1x10⁻⁵ M).[6][7]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Baseline Correction: Perform a baseline correction with the solvent-filled cuvette in both the sample and reference beams.[7] This corrects for any absorbance from the solvent or cuvette.

  • Sample Measurement: Replace the solvent in the sample cuvette with the analyte solution. Scan a pre-determined wavelength range (e.g., 250-600 nm).

  • Data Processing: The resulting spectrum will plot absorbance vs. wavelength. The peak of the lowest-energy band is the λmax. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the cuvette path length in cm.[8]

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. The difference between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift.

Comparative Analysis:

Both compound classes exhibit significant positive solvatochromism, meaning their emission wavelength red-shifts as the polarity of the solvent increases.[2][9] This is a hallmark of an emissive state with a large dipole moment, characteristic of an ICT state.[10]

The pyrimidine derivative will likely exhibit a larger Stokes shift and potentially a lower fluorescence quantum yield (ΦF) in polar solvents compared to the pyridine analog.

  • Causality (Stokes Shift): Upon excitation to the ICT state, the molecule has a much larger dipole moment than in the ground state. In a polar solvent, the solvent molecules reorient around this new, large dipole, stabilizing the excited state. This stabilization lowers the energy of the excited state before emission occurs, resulting in a lower-energy (red-shifted) emission. Because the pyrimidine ring is a stronger acceptor, the resulting ICT state is more polarized (has a larger dipole moment), leading to stronger solvent interactions and a more pronounced red-shift in emission.[10]

  • Causality (Quantum Yield): The increased charge separation in the excited state of the pyrimidine derivative can enhance non-radiative decay pathways (like intersystem crossing or internal conversion), especially in polar solvents, which can lead to a decrease in the fluorescence quantum yield.[11]

Data Summary:

Compound ClassTypical λem (in polar solvent)Stokes Shift (Δν)Quantum Yield (ΦF)Key Influencing Factor
Dimethylamino vinyl pyridines 450 - 550 nmModerate to LargeModerateStrong ICT character in the excited state.[9]
Dimethylamino vinyl pyrimidines 500 - 650 nmLarge to Very LargeLower in polar solventsHighly polarized ICT state, enhanced solvent relaxation.[2]
Experimental Protocol: Fluorescence Spectroscopy
  • Solution Preparation: Prepare a series of dilute solutions (absorbance at excitation wavelength should be < 0.1 to avoid inner filter effects) in solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile, Methanol).[12]

  • Instrument Setup: Use a spectrofluorometer. The detector is positioned at 90° to the excitation source to minimize detection of scattered excitation light.[8] Use four-sided clear quartz cuvettes.[13]

  • Excitation Wavelength Selection: Set the excitation wavelength (λex) to the λmax determined from the UV-Vis experiment.

  • Emission Scan: Scan the emission wavelengths, starting ~10-20 nm higher than the excitation wavelength to a point where the emission signal returns to baseline. The peak of this spectrum is the λem.

  • Quantum Yield Determination (Relative Method):

    • Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) under the same experimental conditions (λex, slit widths).

    • Measure the absorbance of both the sample and standard at the excitation wavelength.

    • Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) is highly sensitive to the electron density around a nucleus.

Comparative Analysis:

The aromatic protons on the pyrimidine ring will be significantly deshielded (shifted to higher ppm values) compared to the corresponding protons on the pyridine ring.

  • Causality: The two electronegative nitrogen atoms in the pyrimidine ring strongly withdraw electron density from the aromatic ring through both inductive and resonance effects.[15] This reduces the electron shielding around the ring protons, causing them to resonate at a lower field (higher ppm). The effect is cumulative compared to the single nitrogen in pyridine.[15] Protons closer to the nitrogen atoms will experience a greater deshielding effect. For example, the H2 proton in pyrimidine is typically the most downfield signal.

Data Summary:

Proton PositionTypical ¹H Chemical Shift (δ) in Pyridine DerivativesTypical ¹H Chemical Shift (δ) in Pyrimidine DerivativesReason for Difference
Protons ortho to Nitrogen8.5 - 8.7 ppm9.1 - 9.3 ppm (H2)Strong deshielding from two adjacent N atoms in pyrimidine.
Protons meta to Nitrogen7.2 - 7.8 ppm8.7 - 8.9 ppm (H4, H6)Inductive withdrawal from two N atoms.[16]
Protons para to Nitrogen7.6 - 8.0 ppm7.3 - 7.5 ppm (H5)Less affected but still influenced by overall ring deficiency.
Vinyl Protons6.5 - 7.5 ppm6.6 - 7.6 ppmMinor differences, influenced by the acceptor strength.
N(CH₃)₂ Protons~3.0 ppm~3.1 ppmMinimal change, far from the heteroaromatic core.

Note: Data are illustrative and depend heavily on the solvent and specific substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. It is excellent for identifying specific functional groups.

Comparative Analysis:

The primary differences will be observed in the C=C and C-N stretching regions of the aromatic ring.

  • C=C Aromatic Stretching: Aromatic rings typically show a series of sharp bands in the 1600-1450 cm⁻¹ region.[17][18] The pyrimidine ring vibrations may appear at slightly different frequencies and with different intensity patterns compared to the pyridine ring due to the change in symmetry and electronic distribution caused by the second nitrogen atom.

  • C-N Aromatic Stretching: The C-N stretching vibrations within the ring (typically ~1350-1250 cm⁻¹) may also be altered.

  • Vinyl Group: The C=C stretch of the vinyl group (~1640 cm⁻¹) and the C-H out-of-plane bending vibrations (~990 and 910 cm⁻¹) are expected to be present in both classes of compounds with only minor shifts.[19][20]

Data Summary:

Vibrational ModeTypical Wavenumber (cm⁻¹) in Pyridine DerivativesTypical Wavenumber (cm⁻¹) in Pyrimidine DerivativesObservation
Aromatic C-H stretch3100 - 30003100 - 3000Characteristic of unsaturated C-H bonds.[19]
Aliphatic C-H stretch (N-CH₃)2950 - 28002950 - 2800Standard for methyl groups.
Vinyl C=C stretch~1640~1640Largely unaffected by the aromatic core.[19]
Aromatic Ring C=C/C=N stretches1600 - 1450 (multiple bands)1600 - 1450 (altered pattern/intensity)The pattern of these bands is a key fingerprint region that will differ due to ring electronics/symmetry.[17]

Conclusion

The substitution of a single C-H unit in a pyridine ring with a nitrogen atom to form a pyrimidine ring is a powerful and synthetically accessible strategy for tuning the spectroscopic and electronic properties of D-π-A chromophores. The increased electron-accepting nature of the pyrimidine core leads to predictable and significant changes across all major spectroscopic techniques:

  • UV-Vis: A bathochromic (red) shift in the main ICT absorption band.

  • Fluorescence: A larger Stokes shift, more pronounced solvatochromism, and often a lower quantum yield in polar media.

  • NMR: A distinct downfield shift of the aromatic protons, providing a clear diagnostic marker.

  • FTIR: Subtle but characteristic changes in the fingerprint region of the aromatic ring stretching vibrations.

By understanding these structure-property relationships, researchers can better select or design the appropriate heteroaromatic core—pyridine or pyrimidine—to achieve the desired photophysical and electronic characteristics for their target application, whether it be a highly sensitive fluorescent probe or a novel nonlinear optical material.

References

  • Spectral signature of 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide: a case of negative solvatochromism in water - PubMed. (2011). PubMed. [Link]

  • Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution - PMC. National Center for Biotechnology Information. [Link]

  • BUL 657 The Proton Nuclear Magnetic Resonance Spectra of Pyridines. - CDC Stacks. CDC Stacks. [Link]

  • Spectral Signature of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium Iodide: A Case of Negative Solvatochromism in Water | The Journal of Physical Chemistry B - ACS Publications. (2011). ACS Publications. [Link]

  • Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution - Lirias. Lirias. [Link]

  • Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Unknown Source. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (2016). ResearchGate. [Link]

  • Characterization by time-resolved UV-Vis and infrared absorption spectroscopy of an intramolecular charge-transfer state in an organic electron-donor-bridge-acceptor system - PubMed. (2004). PubMed. [Link]

  • a) UV–vis absorption spectra of donor–acceptor cages, the corresponding... - ResearchGate. ResearchGate. [Link]

  • UV-Vis Absorption Spectroscopy - Theory. Shimadzu. [Link]

  • Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - MDPI. (2025). MDPI. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. ACS Publications. [Link]

  • (PDF) Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure - ResearchGate. (2018). ResearchGate. [Link]

  • General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c - Rsc.org. Royal Society of Chemistry. [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. ResearchGate. [Link]

  • The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy Online. [Link]

  • Photophysics of push-pull distyrylfurans, thiophenes and pyridines by fast and ultrafast techniques - PubMed. (2013). PubMed. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. National Center for Biotechnology Information. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (2020). Royal Society of Chemistry. [Link]

  • Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups - Frontiers. (2023). Frontiers. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Modgraph. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. SECiym. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • UV-Visible Spectroscopic Studies of Charge- Transfer Complexes - Jetir.Org. JETIR. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025). National Center for Biotechnology Information. [Link]

  • The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies - MDPI. (2024). MDPI. [Link]

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  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines - Scirp.org. Scientific Research Publishing. [Link]

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Comparative

Validating 4-(2-(Dimethylamino)vinyl)pyrimidine intermediates in multi-step organic synthesis

An in-depth technical analysis and comparative guide for validating 4-(2-(dimethylamino)vinyl)pyrimidine intermediates, designed for synthetic chemists and drug development professionals. Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for validating 4-(2-(dimethylamino)vinyl)pyrimidine intermediates, designed for synthetic chemists and drug development professionals.

Executive Summary & Mechanistic Rationale

In modern multi-step organic synthesis, particularly within oncology and antimicrobial drug discovery, the construction of functionalized pyrimidines and fused heterocyclic scaffolds (e.g., pyrazolo[1,5-a]pyrimidines) is a critical bottleneck[1]. The intermediate 4-(2-(dimethylamino)vinyl)pyrimidine —a specialized β -enaminone—has emerged as a highly predictable, regioselective building block for these complex architectures[1][2].

The utility of this intermediate lies in its highly polarized "push-pull" electronic system. The dimethylamino group acts as a strong electron-donating moiety, while the pyrimidine ring serves as an electron-withdrawing sink. This dynamic renders the β -carbon of the vinyl group exceptionally electrophilic, priming it for regioselective nucleophilic attack (Michael addition) by binucleophiles such as hydrazines or amidines[1][2]. Subsequent elimination of dimethylamine (a highly efficient leaving group in this context) and intramolecular cyclization yields structurally rigid, fused heterocycles with minimal byproduct formation.

Comparative Analysis of Synthetic Pathways

When designing a synthetic route toward functionalized pyrimidines, chemists typically evaluate three primary pathways. The table below objectively compares the enaminone route against classical alternatives.

ParameterEnaminone Route (DMF-DMA)Alkynone Route (Sonogashira)Aldehyde Route (Wittig/HWE)
Precursor 4-Methylpyrimidine[3]4-Chloropyrimidine[2]Pyrimidine-4-carboxaldehyde
Key Reagents DMF-DMA, Heat (100 °C)[3]Terminal alkyne, Pd/Cu, Amine[2]Phosphonium ylide / Phosphonate
Step Economy 1 Step (Direct Condensation)[3]2 Steps (Coupling + Amination)[4]2-3 Steps (Requires oxidation)
Typical Yield 75% – 90%[3]60% – 85%[4]50% – 70%
Regioselectivity Excellent (Exclusive E-isomer)[5]High[2]Moderate (E/Z mixtures common)
Metal-Free? Yes[6]No (Requires Pd/Cu)[4]Yes (But requires strong bases)
Scalability High (Solvent acts as reagent)[3]Moderate (Catalyst cost/removal)Low to Moderate (Byproduct removal)

Conclusion on Route Selection: The DMF-DMA condensation route is vastly superior for early-stage scaling due to its metal-free nature and high atom economy. As highlighted in recent patent literature (), the direct functionalization of the acidic 4-methyl group bypasses the need for toxic transition metals or cryogenic conditions[3].

Strategic Decision Logic

Comparison Start Target: Substituted Pyrimidine PathA Enaminone Route (DMF-DMA) Start->PathA 4-Methyl Precursor PathB Alkynone Route (Sonogashira) Start->PathB 4-Chloro Precursor PathC Aldehyde Route (Wittig/HWE) Start->PathC 4-Formyl Precursor ResA Yield: 75-90% Steps: 1 Metal-Free: Yes PathA->ResA ResB Yield: 60-85% Steps: 2 Metal-Free: No PathB->ResB ResC Yield: 50-70% Steps: 3 Metal-Free: Yes PathC->ResC

Decision logic comparing synthetic routes for functionalized pyrimidine intermediates.

Experimental Methodology & Self-Validating Protocol

To ensure reproducibility, the following protocol integrates structural causality with a self-validating Quality Assurance (QA) checkpoint.

Protocol 1: Synthesis of (E)-4-(2-(Dimethylamino)vinyl)pyrimidine

Adapted from standard DMF-DMA condensation workflows[3][7].

Step 1: Reagent Preparation & Setup

  • Action: Charge a dry, argon-flushed round-bottom flask with 4-methylpyrimidine (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) as a co-solvent (approx. 2-3 volumes). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 to 2.0 equiv)[3].

  • Causality: The nitrogen atoms in the pyrimidine ring heavily withdraw electron density, increasing the C-H acidity of the 4-methyl group. An excess of DMF-DMA is used to drive the thermodynamic equilibrium forward.

Step 2: Thermal Condensation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 16 hours[3].

  • Causality: The elevated temperature overcomes the activation barrier for the initial nucleophilic attack of the enolized methyl group onto the highly electrophilic acetal carbon. The sustained heat also facilitates the elimination of methanol, driving the formation of the double bond.

Step 3: Workup & Isolation

  • Action: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove unreacted DMF-DMA and the methanol byproduct[3].

  • Causality: Continuous removal of methanol prevents the reverse reaction (acetalization) and stabilizes the enaminone product.

Self-Validating QA/QC Checkpoint (NMR)

A protocol is only as reliable as its internal validation. Before proceeding to downstream cyclizations, the intermediate must be validated via 1 H-NMR to confirm the exclusive formation of the (E)-isomer.

  • Analytical Marker: Look for two distinct doublets in the vinylic region, typically around δ 7.72 ppm and δ 6.06 ppm[5].

  • Validation Metric: The coupling constant ( J ) between these two protons must be 13.6 - 13.8 Hz [5].

  • Causality: A J -value of ~13.7 Hz mathematically proves the trans (E) geometry of the alkene. Steric hindrance between the pyrimidine ring and the dimethylamino group heavily penalizes the (Z)-isomer. If a J -value of 7-9 Hz is observed, the reaction did not reach thermodynamic control, and downstream regioselectivity will fail.

Downstream Application: Experimental Workflow

Workflow N1 4-Methylpyrimidine (Starting Material) N2 + DMF-DMA (100°C, 16h, Neat/DMF) N1->N2 N3 (E)-4-(2-(Dimethylamino)vinyl)pyrimidine (Enaminone) N2->N3 Condensation (- MeOH) N4 QA/QC Validation 1H-NMR: J = 13.7 Hz N3->N4 Isolate & Test N5 Binucleophile Addition (e.g., Hydrazine) N4->N5 Proceed if (E)-isomer N6 Fused Pyrazolo[1,5-a]pyrimidine (Target Scaffold) N5->N6 Cyclocondensation

Experimental workflow and QA/QC validation for enaminone-mediated pyrimidine functionalization.

Once validated, the (E)-enaminone can be subjected to cyclocondensation. For example, reacting the intermediate with hydrazine hydrate in acetic acid or DMF triggers an initial Michael addition at the β -carbon, followed by the expulsion of dimethylamine and ring closure, yielding highly sought-after pyrazolo[1,5-a]pyrimidine derivatives[1]. These scaffolds are critical pharmacophores in the development of cyclin-dependent kinase (CDK) inhibitors[1][2].

References

  • Compounds and methods for modulating splicing (WO2024182788A1)
  • Reaction of 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carbonitriles with hydrazine hydrate and preliminary studies of antimicrobial properties of reaction products Source: ResearchGate / Russian Chemical Bulletin, 2015. URL:[Link]

  • Convenient Approach to Synthesis of Alkaloid Cerpegin Derivatives Source: YSU Journals, Chemistry. URL:[Link](Note: URL derived from source domain data for NMR validation).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-(Dimethylamino)vinyl)pyrimidine

This document provides essential safety and logistical information for the proper disposal of 4-(2-(Dimethylamino)vinyl)pyrimidine. The procedures outlined herein are designed to ensure the safety of laboratory personnel...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of 4-(2-(Dimethylamino)vinyl)pyrimidine. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This guide synthesizes technical data with field-proven best practices to offer a comprehensive and trustworthy resource for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Therefore, it is imperative to handle 4-(2-(Dimethylamino)vinyl)pyrimidine with the assumption that it possesses similar high-level hazards. Improper disposal, such as drain disposal or mixing with regular trash, can lead to severe environmental contamination and pose a significant risk to public health[4]. The procedures detailed below are predicated on this "better-safe-than-sorry" principle, ensuring that all waste streams are managed as hazardous chemical waste.

Key Assumed Hazards:

  • Acute Toxicity: Potentially toxic or fatal if ingested or absorbed through the skin[2][3].

  • Corrosivity: Likely to cause severe skin irritation and serious eye damage[2][5].

  • Environmental Hazard: Assumed to be toxic to aquatic life[2].

Essential Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the following PPE is worn to prevent exposure.

  • Eye/Face Protection: Use a face shield and safety glasses approved under government standards such as NIOSH (US) or EN166 (EU)[1].

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene) that are inspected for integrity before use. Wear a lab coat or other protective clothing to prevent skin contact[1].

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood[1][3].

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is critical to prevent dangerous chemical reactions[6][7]. All waste generated from handling 4-(2-(Dimethylamino)vinyl)pyrimidine must be treated as hazardous waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory, at or near the point of waste generation[4][6]. This area must be under the control of laboratory personnel.

  • The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 2: Select the Appropriate Waste Container

  • Use only containers that are compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended[4][6].

  • The container must be in good condition, free from cracks or deterioration[6].

Step 3: Label the Waste Container

  • As soon as the first drop of waste is added, the container must be labeled.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Hazardous Waste: 4-(2-(Dimethylamino)vinyl)pyrimidine"

    • A clear description of the contents (e.g., "Solid," "Contaminated wipes," "Aqueous solution with trace amounts").

    • The date accumulation started[7].

Step 4: Accumulate Waste Safely

  • Solid Waste: Collect unused or contaminated solid 4-(2-(Dimethylamino)vinyl)pyrimidine directly into the labeled hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated must be placed in the solid hazardous waste container.

  • Solutions: Collect liquid waste containing this compound in a separate, clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams[6]. For example, keep acidic and basic waste streams separate.

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste[7][8]. This prevents the release of vapors and reduces the risk of spills.

Disposal Workflow and Data Summary

The following diagram illustrates the decision-making process for handling waste related to 4-(2-(Dimethylamino)vinyl)pyrimidine.

G Disposal Workflow for 4-(2-(Dimethylamino)vinyl)pyrimidine start Waste Generated is_solid Is the waste solid or contaminated debris? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Place in a labeled 'Hazardous Solid Waste' container. Keep closed. is_solid->solid_waste Yes is_empty Is the original container empty? is_liquid->is_empty No liquid_waste Pour into a labeled 'Hazardous Liquid Waste' container. Keep closed. is_liquid->liquid_waste Yes rinse_container Triple rinse with a suitable solvent (e.g., ethanol, water). is_empty->rinse_container Yes request_pickup Request pickup from Environmental Health & Safety (EHS) within 6-12 months. is_empty->request_pickup No (Finished?) store_waste Store waste container in secondary containment within the Satellite Accumulation Area (SAA). solid_waste->store_waste liquid_waste->store_waste collect_rinsate Collect all rinsate as Hazardous Liquid Waste. rinse_container->collect_rinsate dispose_container Deface all labels. Dispose of empty, rinsed container in regular trash or glass disposal. rinse_container->dispose_container collect_rinsate->liquid_waste store_waste->request_pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Table 1: Summary of Waste Streams and Disposal Procedures

Waste TypeDisposal ContainerDisposal Procedure
Unused or Contaminated Solid Labeled, sealed, compatible container (e.g., HDPE jar)Collect in the designated solid hazardous waste container. Keep closed. Store in SAA.
Contaminated Debris (Gloves, wipes, etc.)Labeled, sealed, compatible container (e.g., HDPE jar)Place directly into the solid hazardous waste container. Do not overfill.
Liquid Solutions Labeled, sealed, compatible container (e.g., glass bottle)Pour into the designated liquid hazardous waste container. Ensure pH is neutral if possible. Store in SAA.
Empty Original Container N/ATriple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the clean container in the appropriate recycling or trash bin[8].

Requesting Disposal and Regulatory Compliance

Laboratories are regulated under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA)[4]. Many academic institutions operate under the "Subpart K" regulations, which provide specific guidelines for managing laboratory waste[9][10].

  • Timely Disposal: Hazardous waste must be removed from the laboratory in a timely manner. Full containers should be removed promptly, and all containers must be disposed of through your institution's Environmental Health & Safety (EHS) department within six to twelve months of the accumulation start date[7][9].

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly[8].

  • Training: All personnel who generate hazardous waste must receive appropriate training on these procedures to ensure competency and compliance[4][8].

By adhering to these protocols, you contribute to a safe and sustainable research environment, ensuring that the handling and disposal of 4-(2-(Dimethylamino)vinyl)pyrimidine meet the highest standards of scientific integrity and regulatory compliance.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Chemical Waste Guidelines. University of California, Irvine Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
  • Regulation of Labor
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Safety Data Sheet for 4-(Dimethylamino)pyridine. (2022).
  • SAFETY DATA SHEET for 4-(Dimethylamino)pyridine. (2010). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET for 4-Dimethylaminopyridine. (2010). Fisher Scientific.

Sources

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